4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXBFUKBZRMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866690 | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58461-27-1, 498-16-8 | |
| Record name | (±)-Lavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58461-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenyl-5-methylhex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVANDULOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Lavandulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol, is a monoterpene alcohol that is a constituent of various essential oils, most notably lavender oil.[1] This acyclic monoterpenoid exists as two enantiomers, with the (R)-enantiomer being the naturally occurring form.[1][2] Lavandulol and its esters are utilized in the perfume and fragrance industry and have also been identified as insect pheromones.[1] This guide provides a comprehensive overview of the physical properties of lavandulol, including detailed experimental protocols for their determination and characterization.
Physicochemical Data
The physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are summarized in the table below. Data is provided for both the racemic mixture and the individual enantiomers where available.
| Property | Value | Isomer | Source |
| Molecular Formula | C₁₀H₁₈O | Racemic & Enantiomers | [1][3][4] |
| Molecular Weight | 154.25 g/mol | Racemic & Enantiomers | [1][3][4] |
| Appearance | Colorless to pale yellow clear liquid | Racemic & (R)-enantiomer | [5][6][7] |
| Boiling Point | 229-230 °C at 760 mmHg | Racemic | [3][6] |
| 94-95 °C at 13 mmHg | Racemic | [6] | |
| 100-101 °C at 16 Torr | Racemic | [8] | |
| 203 °C | Racemic | [5] | |
| Density | 0.878 g/mL at 20 °C | Racemic | [1][5] |
| 0.8785 g/mL at 25 °C | Racemic | [6] | |
| 0.877-0.883 g/mL at 25 °C | (R)-enantiomer | [7] | |
| Refractive Index | nD²⁰ 1.470 | Racemic | [5][8] |
| nD²⁰ 1.4683 | Racemic | [6] | |
| nD²⁰ 1.467-1.473 | (R)-enantiomer | [7] | |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[5] | Racemic | [3] |
| Odor | Weak floral, herbal odor with a slight lemon-like, fresh citrus fruity nuance. | (R)-enantiomer | [1][2] |
| Weak floral, herbal odor. | Racemic | [2] | |
| Very weak odor. | (S)-enantiomer | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are outlined below.
1. Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes.
-
Apparatus: A micro-reflux apparatus consisting of a small round-bottom flask (5-10 mL), a condenser, a heating mantle or sand bath, a stirrer, and a calibrated thermometer.
-
Procedure:
-
Place approximately 2-3 mL of purified lavandulol and a small magnetic stir bar into the round-bottom flask.
-
Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.
-
Begin gentle heating and stirring.
-
Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.
-
Record the temperature at which a steady reflux is maintained. This temperature is the boiling point.
-
For boiling points measured at pressures other than 760 mmHg, a pressure correction should be applied.
-
2. Determination of Density (Pycnometer Method)
-
Apparatus: A calibrated pycnometer (specific gravity bottle), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath at 20°C until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer, then fill it with lavandulol.
-
Equilibrate the pycnometer with lavandulol in the constant temperature bath at 20°C.
-
Adjust the lavandulol level to the calibration mark, dry the exterior, and weigh the pycnometer filled with lavandulol (m₃).
-
The density (ρ) of lavandulol is calculated using the formula: ρ_lavandulol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water at 20°C is approximately 0.9982 g/mL.
-
3. Determination of Refractive Index (Abbe Refractometer)
-
Apparatus: An Abbe refractometer with a sodium D line light source (589 nm) and a constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature of 20°C.
-
Apply a few drops of lavandulol to the surface of the measuring prism.
-
Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
4. Purity and Isomer Analysis by Gas Chromatography (GC)
-
Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar DB-Wax or a non-polar DB-5 column).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of lavandulol in a suitable solvent such as ethanol or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program is typically used to separate components. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 4°C/min to 220°C, and a final hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the sample into the GC. The retention time of the lavandulol peak can be compared to that of a known standard for identification. The peak area percentage can be used to determine the purity of the sample. Chiral GC columns can be employed to separate the (R)- and (S)-enantiomers.
-
Logical and Experimental Workflows
The following diagram illustrates a general workflow for the isolation and characterization of lavandulol from a natural source, such as lavender essential oil.
Caption: Workflow for Isolation and Physical Characterization of Lavandulol.
References
- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lavandulol, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]
- 5. (+/-)-LAVANDULOL | 1845-51-8 [chemicalbook.com]
- 6. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 7. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]
- 8. (+/-)-LAVANDULOL CAS#: 58461-27-1 [amp.chemicalbook.com]
Elucidation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of the monoterpene alcohol 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a compound also recognized by its common names, Lavandulol and Ipsenol. The structural determination of this molecule is a critical aspect of natural product chemistry and is essential for its application in various fields, including the fragrance industry and chemical ecology.[1][2] This document outlines the key spectroscopic data and experimental protocols integral to confirming its molecular structure.
Molecular Identity
The foundational step in the structural elucidation of any compound is the determination of its molecular formula. For 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, this is established as C₁₀H₁₈O, with a corresponding molecular weight of approximately 154.25 g/mol .[1][3]
Spectroscopic Data Analysis
The structural framework of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- is pieced together through the comprehensive analysis of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling constants (J) reveal the connectivity between neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.08 | m | 1H | H-4 |
| 4.92 | s | 1H | H-8a |
| 4.81 | s | 1H | H-8b |
| 3.53 | m | 2H | H-1 |
| 2.28 | m | 1H | H-2 |
| 2.07 | m | 2H | H-3 |
| 1.89 | m | 1H | H-5 |
| 1.70 | s | 3H | H-9 |
| 1.69 | s | 3H | H-6 |
| 1.61 | s | 3H | H-10 |
Data compiled from publicly available spectral data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are characteristic of their hybridization and the nature of the atoms they are bonded to.
Table 2: ¹³C NMR Spectroscopic Data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 145.5 | C | C-7 |
| 132.0 | C | C-5 |
| 124.0 | CH | C-4 |
| 112.5 | CH₂ | C-8 |
| 65.5 | CH₂ | C-1 |
| 50.0 | CH | C-2 |
| 35.0 | CH₂ | C-3 |
| 25.7 | CH₃ | C-6 |
| 20.5 | CH₃ | C-9 |
| 18.0 | CH₃ | C-10 |
Data compiled from publicly available spectral data.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- exhibits characteristic absorption bands that confirm the presence of a hydroxyl group and carbon-carbon double bonds.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Broad | O-H stretch (alcohol) |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2920 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Data compiled from publicly available spectral data.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A total of 16 scans are typically acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon NMR spectra are acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are often necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC) Acquisition: Two-dimensional NMR experiments are conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). Standard pulse programs and parameters provided by the spectrometer manufacturer are utilized.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- follows a logical progression of experiments and data analysis. This workflow is visualized in the following diagram.
Caption: Workflow for the structural elucidation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.
This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous determination of the structure of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and related scientific disciplines.
References
A Technical Guide to the Natural Sources of (R)-5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol (Lavandulol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analysis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, an irregular monoterpene alcohol commonly known as lavandulol. The naturally occurring enantiomer is (R)-lavandulol.[1][2] This document details its prevalence in various plant species, presents quantitative data, outlines biosynthetic pathways, and provides established experimental protocols for its extraction and characterization.
Introduction and Natural Occurrences
(R)-5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol, or (R)-lavandulol, is a monoterpene alcohol found in a variety of essential oils.[1][2] It is a significant component of lavender oil, contributing to its characteristic weak floral, herbal, and fresh citrus aroma.[1][2] Beyond its role as a key fragrance constituent in the cosmetics and perfumery industries, lavandulol and its esters have been identified as insect pheromones, highlighting their ecological significance.[1][2]
The primary natural sources of lavandulol are plants from the genus Lavandula, particularly Lavandula angustifolia (English lavender).[3][4][5] The concentration and composition of lavandulol and its derivatives, such as lavandulyl acetate, can vary significantly depending on the lavender species, genotype, geographical origin, and climatic conditions.[6][7]
Quantitative Analysis of Lavandulol in Natural Sources
The concentration of lavandulol and its primary ester, lavandulyl acetate, varies across different Lavandula species and even within the same species from different geographical locations. The following table summarizes quantitative data from analyses of essential oils.
| Plant Species | Origin | Component | Concentration (%) | Reference |
| Lavandula angustifolia | Bulgaria (Pomorie) | Lavandulyl acetate | 3.52 | [8] |
| Lavandula angustifolia | Bulgaria (Pomorie) | Lavandulol | 1.47 | [8] |
| Lavandula angustifolia | China (Xinjiang) | Lavandulyl acetate | 10.78 | [9] |
| Lavandula angustifolia | Unknown | Lavandulyl acetate | 4.4 | [9] |
| Lavandula angustifolia | Turkey | Lavandulyl acetate | 15.3 | [9] |
| Lavandula angustifolia | General | Lavandulol | Moderate levels | [3][4][10] |
| Lavandula angustifolia | General | Lavandulyl acetate | Moderate levels | [3][4][10] |
Biosynthesis of Lavandulol
Lavandulol is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed by the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), lavandulol originates from the alternative, non-head-to-tail condensation of two DMAPP units.[11][12] This key reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS), which forms lavandulyl diphosphate (LPP).[5][12] The LPP is then converted to lavandulol through the action of a pyrophosphatase.[11][13][14]
The precursors, IPP and DMAPP, are synthesized through the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[12]
Experimental Protocols
The isolation and analysis of lavandulol from natural sources primarily involve the extraction of essential oils followed by chromatographic characterization.
Hydrodistillation is a standard and widely used method for extracting essential oils from lavender.[15]
Objective: To extract essential oil containing lavandulol from dried lavender flowers (Lavandula angustifolia).
Materials:
-
Dried lavender flowers (spikes)
-
Clevenger-type apparatus[16]
-
Round-bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
Protocol:
-
Weigh 100 g of dried lavender spikes and place them into a 2 L round-bottom flask.[17]
-
Add 1-1.2 L of distilled water to the flask, ensuring the plant material is fully submerged.[16][17]
-
Set up the Clevenger-type apparatus connected to the round-bottom flask and a condenser.
-
Heat the mixture using the heating mantle to initiate boiling.
-
Continue the distillation for 3 hours.[17] The steam and volatile oils will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the separated oil layer from the apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water and then filter.[17]
-
Store the oil in a sealed vial at 4°C, protected from light, until analysis.
GC-MS is the definitive method for identifying and quantifying volatile components like lavandulol in essential oils.
Objective: To identify and quantify lavandulol in the extracted lavender essential oil.
Instrumentation & Consumables:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5, or equivalent)
-
Helium (carrier gas)
-
Sample vials
-
Solvent (e.g., hexane or ethanol)
-
Lavandulol analytical standard
Protocol:
-
Sample Preparation: Prepare a diluted solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent like hexane.
-
GC-MS Parameters (Example):
-
Injector: Split mode, 250°C.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 3°C/min. Hold at 240°C for 5 minutes.[18]
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Mass scan range of 40-500 amu.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Identification: Identify the lavandulol peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure analytical standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).[19]
-
Quantification: Determine the relative percentage of lavandulol using the area normalization method from the total ion chromatogram (TIC).[4] For absolute quantification, a calibration curve using the analytical standard would be required.
Conclusion
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, known as lavandulol, is a valuable natural product predominantly found in the essential oils of Lavandula species. As an irregular monoterpene, its unique biosynthetic pathway offers a target for metabolic engineering to enhance production.[11][13] The established protocols of hydrodistillation followed by GC-MS analysis provide a robust framework for the extraction, identification, and quantification of this compound, which is essential for quality control in the fragrance, food, and pharmaceutical industries.
References
- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. scirp.org [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lavender essential oils as natural food protectants: myth or a viable substitute? - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00327F [pubs.rsc.org]
- 8. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]
- 9. Essential Oil of Lavandula officinalis: Chemical Composition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. greatlakeslavendergrowers.org [greatlakeslavendergrowers.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]
Biosynthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol, an irregular monoterpene found in various aromatic plants, most notably in lavender (Lavandula species). This document details the metabolic pathways, key enzymes, and regulatory aspects of lavandulol formation in plants. It includes quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows to support research and development in the fields of natural product chemistry, metabolic engineering, and drug discovery.
Introduction
Lavandulol is a naturally occurring acyclic irregular monoterpene alcohol. Its unique chemical structure, derived from a non-head-to-tail fusion of isoprene units, contributes to the characteristic aroma of lavender oil and other essential oils. Beyond its use in the fragrance industry, lavandulol and its derivatives have garnered interest for their potential pharmacological activities. Understanding the biosynthesis of this compound in plants is crucial for its sustainable production through metabolic engineering and for the exploration of its therapeutic potential.
This guide focuses on the core biosynthetic pathway of lavandulol, from central carbon metabolism to the final product, providing researchers with the necessary information to study and manipulate this pathway.
The Biosynthetic Pathway of Lavandulol
The biosynthesis of lavandulol in plants is a multi-step process that begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
The key step in lavandulol biosynthesis is the unconventional head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). The final step is the dephosphorylation of LPP to yield lavandulol. While the phosphatase responsible for this specific conversion in plants has not yet been definitively identified and characterized, it is a critical final step in the pathway.
Precursor Biosynthesis: The MVA and MEP Pathways
Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP within the plant cell. The MEP pathway, located in the plastids, is generally responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. The MVA pathway, located in the cytosol, primarily produces sesquiterpenes and triterpenes. Although compartmentalized, cross-talk between these two pathways can occur.
Figure 1: Overview of the lavandulol biosynthetic pathway.
Key Enzyme: Lavandulyl Diphosphate Synthase (LPPS)
The cornerstone of lavandulol biosynthesis is the enzyme Lavandulyl Diphosphate Synthase (LPPS). This enzyme catalyzes the unique head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). The characterization of LPPS from Lavandula x intermedia (LiLPPS) has provided significant insights into this unusual reaction.[1]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of lavandulol.
Table 1: Kinetic Properties of Lavandula x intermedia Lavandulyl Diphosphate Synthase (LiLPPS) [1]
| Parameter | Value |
| Substrate | Dimethylallyl Diphosphate (DMAPP) |
| Km | 208 ± 12 µM |
| kcat | 0.1 s-1 |
| Optimal pH | Not specified in abstract |
| Optimal Temperature | Not specified in abstract |
| Cofactors | Divalent metal ions (e.g., Mg2+, Mn2+) |
Table 2: Lavandulol Content in Essential Oils of Different Lavandula Species
| Species | Lavandulol Content (%) | Reference |
| Lavandula angustifolia | Typically low | [2] |
| Lavandula intermedia (Lavandin) | Present in few percents | [2] |
| Lavandula luisieri | Present | [2] |
Note: The exact percentage of lavandulol can vary significantly based on the specific cultivar, growing conditions, and extraction method.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of lavandulol biosynthesis.
Protocol for Terpene Extraction from Plant Material
This protocol is adapted for the extraction of semi-polar monoterpenols like lavandulol.
-
Sample Preparation: Harvest fresh plant material (e.g., flowers, leaves) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of a solvent mixture of hexane:ethyl acetate (85:15, v/v).
-
Add an internal standard (e.g., 10 µL of 1 mg/mL borneol in hexane) for quantification.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 2 hours.
-
-
Phase Separation and Collection:
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic phase) to a new glass vial.
-
-
Concentration and Analysis:
-
Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol for Heterologous Expression and Purification of Lavandulyl Diphosphate Synthase (LPPS)
This protocol is based on the expression of LiLPPS in E. coli.[1]
-
Gene Cloning:
-
Synthesize the coding sequence of LPPS, codon-optimized for E. coli expression.
-
Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with a high concentration of imidazole (e.g., 250 mM).
-
Desalt the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.
-
Assess protein purity by SDS-PAGE.
-
Protocol for Lavandulyl Diphosphate Synthase (LPPS) Enzyme Assay
This assay measures the activity of LPPS by detecting the product LPP, which is subsequently dephosphorylated to lavandulol for GC-MS analysis.[1]
-
Reaction Mixture:
-
Prepare a 100 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM DTT
-
10% (v/v) glycerol
-
50 µM DMAPP
-
1-5 µg of purified LPPS enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Product Dephosphorylation:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 10 units of alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the LPP product to lavandulol.
-
-
Extraction and Analysis:
-
Extract the reaction mixture twice with 200 µL of hexane.
-
Pool the hexane fractions and concentrate under a gentle stream of nitrogen.
-
Analyze the product by GC-MS.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 2: Core biosynthetic pathway of lavandulol from DMAPP.
Figure 3: Experimental workflow for LPPS characterization.
Conclusion
The biosynthesis of lavandulol in plants is a fascinating example of the diversification of terpene metabolism. The identification and characterization of lavandulyl diphosphate synthase has been a significant step forward in understanding the formation of this irregular monoterpene. However, further research is needed to identify the specific phosphatase involved in the final step of the pathway and to elucidate the regulatory mechanisms that control the flux towards lavandulol production. The information and protocols provided in this guide are intended to facilitate further investigation into this unique biosynthetic pathway, with the ultimate goal of enabling the sustainable production of lavandulol and the development of novel applications for this intriguing natural product.
References
The Biological Nexus of Linalool Oxide: A Technical Guide for Researchers
An In-depth Exploration of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Introduction
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, more commonly known as linalool oxide, is a naturally occurring monoterpenoid ether found in a variety of essential oils.[1] It exists in several isomeric forms, primarily as furanoid (a five-membered ring) and pyranoid (a six-membered ring) structures, each of which can also exist as cis and trans diastereomers.[1] While the biological activities of its precursor, linalool, are well-documented, research into the specific roles and potencies of linalool oxide isomers is an emerging field of significant interest. This technical guide provides a comprehensive overview of the known biological activities of linalool oxide, with a focus on quantitative data, detailed experimental methodologies, and potential signaling pathways, tailored for researchers, scientists, and drug development professionals.
Biological Activities
The primary biological roles attributed to linalool oxide are its potent antifungal and antitermitic activities.[2][3] The stereochemistry of the different isomers appears to play a crucial role in their biological efficacy.[4]
Antifungal Activity
Racemic mixtures of trans- and cis-linalool oxide have demonstrated potent activity against several fungal strains, including Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[2][3] Interestingly, the antifungal activity was observed to decrease when the pure enantiomers were isolated, suggesting a synergistic effect between the isomers.[5] While qualitative assessments have been strong, quantitative data, such as Minimum Inhibitory Concentration (MIC) values for linalool oxide, are not extensively available in the public domain. For comparative purposes, the MIC values for its precursor, linalool, are presented in Table 1. The mechanism of antifungal action is believed to be similar to that of linalool, which involves the disruption of the fungal cell membrane and cell wall integrity.[1][5]
Antitermitic Activity
Studies have shown that linalool oxide isomers exhibit varying degrees of antitermitic activity against the subterranean termite, Reticulitermes speratus.[3][4] The (2R,5R)-trans-furanoid linalool oxide has been identified as having the strongest termiticidal activity among the tested isomers.[3] As with antifungal activity, specific quantitative data like LC50 (lethal concentration, 50%) values for linalool oxide are limited.
Quantitative Data
As mentioned, quantitative data for the biological activities of linalool oxide are sparse. Table 1 provides a summary of the available qualitative data for linalool oxide and quantitative data for its precursor, linalool, for a comparative perspective.
Table 1: Biological Activity of Linalool Oxide and Linalool
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference(s) |
| Linalool Oxide (Racemic cis- and trans-) | Antifungal | Penicillium citrinum | Potent (Specific MIC not provided) | [2][3] |
| Rhizopus oryzae | Potent (Specific MIC not provided) | [2][3] | ||
| Chaetomium globosum | Potent (Specific MIC not provided) | [2][3] | ||
| Linalool Oxide (Isomers) | Antitermitic | Reticulitermes speratus | (2R,5R)-trans-isomer strongest (LC50 not provided) | [3][4] |
| Linalool | Antifungal | Candida albicans | MIC: 64 - 2000 µg/mL | [5] |
| Trichophyton rubrum | MIC: 256 - 512 µg/mL | [6] | ||
| Cytotoxic | Breast Cancer Cells (T-47D) | IC50: 224 µM | [7][8] | |
| Colorectal Cancer Cells | IC50: 222 µM | [7][8] | ||
| Liver Cancer Cells | IC50: 290 µM | [7][8] |
Experimental Protocols
Synthesis of Linalool Oxide Isomers
A practical laboratory-scale synthesis for all eight stereoisomers of linalool oxide has been developed, starting from the enantiomers of linalool.[2][9][10] The general workflow involves epoxidation followed by acid-catalyzed cyclization.
1. Epoxidation and Cyclization:
-
Dissolve enantiopure linalool (e.g., (R)-linalool) in a suitable solvent like dichloromethane.
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), portion-wise at a controlled temperature (e.g., 0 °C).[2][10]
-
After the epoxidation is complete, add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), to facilitate the intramolecular cyclization, yielding a mixture of furanoid and pyranoid isomers.[1][2][10]
2. Isomer Separation:
-
Pyranoid Isomer Separation: The secondary hydroxyl group of the pyranoid isomers reacts preferentially with benzoyl chloride in the presence of pyridine. The resulting pyranoid benzoates can be separated from the unreacted furanoid isomers by column chromatography.[9][10] The separated benzoates are then hydrolyzed to yield the pure pyranoid linalool oxides.[9][11]
-
Furanoid Isomer Separation: The mixture of furanoid isomers is acetylated using acetic anhydride and sodium acetate. The resulting diastereomeric acetates can then be separated by column chromatography.[9][10] Subsequent hydrolysis of the separated acetates yields the pure cis- and trans-furanoid linalool oxides.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linalool exhibits cytotoxic effects by activating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two valuable chemical intermediates: 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol, commonly known as isopulegol. These compounds serve as important building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.
Synthesis of 4-Hexen-1-ol via Hydroboration-Oxidation of 1,4-Hexadiene
4-Hexen-1-ol is a useful bifunctional molecule with applications in organic synthesis. The following protocol describes its preparation from commercially available 1,4-hexadiene using a selective hydroboration-oxidation reaction. This method offers good control over regioselectivity, favoring the formation of the primary alcohol.
Experimental Protocol
Materials:
-
1,4-Hexadiene (mixture of cis/trans isomers)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Hydroboration:
-
To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and septum, add 1,4-hexadiene (1.0 equivalent) and anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equivalents) to the stirred solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly add 3 M aqueous sodium hydroxide solution (3.0 equivalents) to the flask.
-
Following the NaOH addition, slowly add 30% hydrogen peroxide (3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Hexen-1-ol.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 1,4-Hexadiene |
| Key Reagents | 9-BBN, NaOH, H₂O₂ |
| Solvent | THF |
| Reaction Time | 6 hours |
| Typical Yield | 80-90% |
| Purity (after distillation) | >98% |
Synthesis of 5-methyl-2-(1-methylethenyl)cyclohexanol (Isopulegol) via Cyclization of Citronellal
Isopulegol is a monoterpenoid alcohol that is a key intermediate in the synthesis of menthol.[1] It is widely used in the fragrance and pharmaceutical industries.[2] The most common and efficient method for its synthesis is the intramolecular ene reaction (cyclization) of citronellal, often catalyzed by solid acids such as zeolites.[3][4]
Experimental Protocol
Materials:
-
(+)-Citronellal
-
Zeolite catalyst (e.g., H-ZSM-5 or acid-treated natural zeolite)[3]
-
Toluene or cyclohexane (optional, can be performed neat)[5]
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Activation (if required):
-
The zeolite catalyst may need to be activated by heating under vacuum to remove adsorbed water.[6]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (+)-citronellal.
-
If using a solvent, add toluene or cyclohexane.
-
Add the activated zeolite catalyst to the mixture (e.g., 2.5 wt% of the citronellal).[3]
-
-
Reaction:
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C) and maintain for a set time (e.g., 3 hours).[3]
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of isopulegol isomers, can be purified by fractional distillation under vacuum.
-
Quantitative Data Summary for Isopulegol Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | Isopulegol Selectivity (%) | Isopulegol Yield (%) | Reference |
| H-NZ (acid-treated natural zeolite) | Neat | 100 | 3 | >95 | 86 | 87 | [3] |
| H-ZSM5 | Neat | 100 | 3 | >95 | 89 (at 2.5 wt%) | - | [3] |
| Montmorillonite K10 | Toluene | 0 | - | High | High | - | [5] |
| Hydrous Zirconia | Neat | 150 | 3 | - | - | 60 | [3] |
| Cu/beta zeolite | - | 180 | 4 | 90.20 | 80.98 | 69.31 | [2] |
| Ni/beta zeolite | - | 180 | 4 | 42.53 | 76.60 | 29.68 | [2] |
Visualizations
Synthesis of 4-Hexen-1-ol
References
Application of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) and Other Terpenoids in Pheromone Synthesis
Abstract: This document provides detailed application notes and protocols on the synthesis of insect pheromones, with a primary focus on the well-documented aggregation pheromones Ipsenol and Ipsdienol, which are crucial for the chemical communication of bark beetles in the genus Ips. Additionally, it addresses the role of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol, in the pheromone blends of other insects, such as mealybugs. This guide is intended for researchers, scientists, and professionals in drug development and pest management, offering insights into the chemical synthesis, biological significance, and practical applications of these semiochemicals.
Introduction
Insect pheromones are vital chemical signals that mediate a range of behaviors, including mating, aggregation, and alarm signaling. The synthesis of these compounds is of significant interest for their application in integrated pest management (IPM) strategies, where they can be used for monitoring, mass trapping, and mating disruption. This report details the synthesis and application of key terpenoid pheromones. While the initial query specified 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol), the broader context of pheromone synthesis for pest control often involves other significant molecules like Ipsenol and Ipsdienol, which are aggregation pheromones for various species of bark beetles (Ips spp.), a major pest in coniferous forests.[1][2][3][4]
Lavandulol and its derivatives have been identified as components of the sex pheromones of mealybugs.[5][6] This document will cover the synthesis and application of both classes of compounds to provide a comprehensive resource.
Section 1: Ipsenol and Ipsdienol - Bark Beetle Aggregation Pheromones
Ipsenol and Ipsdienol are monoterpene alcohols that function as aggregation pheromones for several species of bark beetles, including Ips paraconfusus and Ips pini.[7] These pheromones are typically produced by male beetles to attract both males and females to a suitable host tree, leading to mass attacks that can overcome the tree's defenses.[4] The stereochemistry of these compounds is crucial for their biological activity, with different species responding to specific enantiomeric blends.
Chemical Structures
-
Ipsenol: 2-methyl-6-methylene-7-octen-4-ol
-
Ipsdienol: 2-methyl-6-methylene-2,7-octadien-4-ol
Biological Activity and Target Species
The biological activity of Ipsenol and Ipsdienol is highly dependent on the target species and the specific blend of enantiomers. For instance, different geographic populations of Ips pini produce and respond to different enantiomeric ratios of ipsdienol.[8]
| Pheromone Component | Target Species (Examples) | Biological Effect |
| (-)-Ipsenol | Ips paraconfusus | Aggregation Pheromone |
| (+)-Ipsdienol | Ips pini (eastern North America) | Aggregation Pheromone |
| (-)-Ipsdienol | Ips pini (western North America) | Aggregation Pheromone |
| cis-Verbenol | Various Ips species | Synergist with Ipsenol and Ipsdienol |
Experimental Protocols for Synthesis
Numerous synthetic routes to Ipsenol and Ipsdienol have been reported. A common strategy involves the isoprenylation of an appropriate aldehyde.
Protocol: Synthesis of (±)-Ipsenol via Indium-Mediated Isoprenylation
This protocol is adapted from a method demonstrating the utility of indium for the isoprenylation of aldehydes.[7]
Materials:
-
2-Bromomethyl-1,3-butadiene
-
Indium powder
-
Isovaleraldehyde (3-methylbutanal)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of indium powder (1.2 mmol) in 4 mL of THF, add a solution of 2-bromomethyl-1,3-butadiene (1.0 mmol) and isovaleraldehyde (1.0 mmol) in 1 mL of THF at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (±)-Ipsenol.
Expected Yield: Good to excellent yields are typically reported for this type of reaction.
Quantitative Data
| Synthesis Method | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Indium-Mediated Isoprenylation | (±)-Ipsenol | Good | Racemic | [7] |
| Asymmetric Isoprenylation | (-)-Ipsenol | 60% | 98% | [9] |
| Chiral Resolution of Racemic Precursor | (S)-Ipsdienol | High | High | [5] |
Signaling and Application
The synthesized pheromones are used in traps to monitor bark beetle populations and in "push-pull" strategies for pest management.[10]
Section 2: 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, or Lavandulol, is a monoterpene alcohol found in essential oils, notably lavender oil.[4] It is also a component of the pheromones of several insect species, particularly mealybugs.[5][6]
Chemical Structure
-
Lavandulol: 5-Methyl-2-(1-methylethenyl)hex-4-en-1-ol
Biological Activity and Target Species
Lavandulol and its esters are components of the sex pheromones of various mealybug species. For example, the sex pheromone of the Japanese mealybug (Planococcus kraunhiae) is an ester of a lavandulol isomer.[5]
| Pheromone Component | Target Species (Examples) | Biological Effect |
| Lavandulyl acetate | Maconellicoccus hirsutus (Pink hibiscus mealybug) | Sex Pheromone |
| Isolavandulyl butyrate | Planococcus kraunhiae (Japanese mealybug) | Sex Pheromone |
Experimental Protocols for Synthesis
The synthesis of Lavandulol can be achieved through various methods, including microbial biosynthesis and chemical synthesis.
Protocol: Microbial Biosynthesis of Lavandulol in E. coli
This protocol is a conceptual summary based on recent advancements in synthetic biology.[2][10]
Materials:
-
Engineered E. coli strain expressing a lavandulyl diphosphate synthase and a suitable phosphatase.
-
Fermentation medium (e.g., LB or a defined minimal medium with a carbon source).
-
Inducer (e.g., IPTG) if using an inducible promoter system.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Inoculate a starter culture of the engineered E. coli strain and grow overnight.
-
Inoculate the main fermentation culture with the starter culture.
-
Grow the cells to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce gene expression with the appropriate inducer and continue cultivation.
-
After the fermentation period, harvest the culture.
-
Extract the lavandulol from the culture broth and/or cell pellet using an organic solvent.
-
Analyze the extract for lavandulol production using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
| Synthesis Method | Product | Titer/Yield | Reference |
| Microbial Biosynthesis in E. coli | Lavandulol | 24.9 mg/L | [2][10] |
| Microbial Biosynthesis in S. cerevisiae | Lavandulol | 34.81 mg/L | [1] |
Signaling Pathway and Application
Conclusion
The synthesis of insect pheromones like Ipsenol, Ipsdienol, and Lavandulol is a critical area of research with significant practical implications for sustainable agriculture and forestry. The protocols and data presented here provide a foundation for further research and development in the field of chemical ecology and pest management. The continued exploration of novel synthetic routes and a deeper understanding of the signaling pathways involved will pave the way for more effective and environmentally friendly pest control strategies.
References
- 1. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Lavandulol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Extraction of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol, is a monoterpene alcohol found in the essential oils of various aromatic plants, most notably in species of lavender (Lavandula angustifolia, Lavandula x intermedia)[1][2]. This compound and its esters, such as lavandulyl acetate, are of significant interest in the pharmaceutical, cosmetic, and flavor industries due to their characteristic weak floral, herbal aroma with citrus undertones and potential biological activities[1][3]. The extraction and purification of Lavandulol are critical steps for its application in research and product development.
These application notes provide detailed protocols for the extraction of Lavandulol from essential oils using various methods, including steam distillation, solvent extraction, and supercritical CO2 extraction. Furthermore, protocols for the purification of Lavandulol from the essential oil matrix using fractional distillation and preparative chromatography are outlined.
Data Presentation: Quantitative Analysis of Lavandulol in Lavender Essential Oil
The concentration of Lavandulol in lavender essential oil can vary significantly depending on the lavender species, cultivar, geographical origin, and the extraction method employed. The following tables summarize the quantitative data on Lavandulol and lavandulyl acetate content in lavender essential oils obtained through different extraction techniques.
Table 1: Comparison of Essential Oil Yield and Lavandulol/Lavandulyl Acetate Content by Extraction Method.
| Extraction Method | Plant Material | Essential Oil Yield (%) | Lavandulol (%) | Lavandulyl Acetate (%) | Reference |
| Hydrodistillation | Lavandula angustifolia | 2.5 (w/w, DW basis) | Not specified | 19.9 | [2] |
| Supercritical CO2 Extraction | Lavandula angustifolia | 0.6 - 1.8 | Not specified | 44.1 - 59.8 | [4] |
| Hydrodistillation | Lavandula angustifolia | Not specified | >0.1 | >0.2 | |
| Supercritical CO2 Extraction | Lavandula hybrida | 4.768 | Not specified | Not specified | [5] |
| Steam Distillation | Lavandula angustifolia | 1.0 - 2.0 | Not specified | 12.35 - 17.67 | [1] |
| Hydrodistillation | Lavandula angustifolia | Not specified | Not specified | 14.1 | [6] |
| Supercritical CO2 Extraction | Lavandula angustifolia | Not specified | Not specified | 7.5 | [6] |
DW: Dry Weight
Table 2: Chemical Composition of Lavender Essential Oil from Lavandula angustifolia (Commercial Sample) by GC-MS.
| Compound | Retention Time (min) | Relative Content (%) |
| Linalool | Not Specified | 33.07 |
| Linalyl acetate | Not Specified | 37.82 |
| Eucalyptol | Not Specified | 4.88 |
| Camphor | Not Specified | 4.07 |
| Lavandulyl acetate | Not Specified | 1.53 |
| Caryophyllene | Not Specified | 1.43 |
Source: Adapted from a study on commercial lavender oil[7].
Experimental Protocols
Extraction Methods
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like Lavandulol.
Protocol:
-
Plant Material Preparation:
-
Harvest fresh lavender flowers (Lavandula angustifolia or other suitable species) at full bloom.
-
The plant material can be used fresh or partially dried to reduce moisture content.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which includes a steam generator, a still containing the plant material, a condenser, and a collection vessel (separatory funnel).
-
-
Extraction Process:
-
Load the lavender flowers into the still, ensuring the material is packed uniformly to allow for even steam penetration.
-
Generate steam in the steam generator and pass it through the plant material.
-
The steam will rupture the oil glands in the lavender flowers, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
-
Condensation and Collection:
-
Cool the vapor mixture in the condenser to liquefy it.
-
Collect the condensate, which will separate into two layers in the collection vessel: the essential oil (less dense) on top and the hydrosol (aqueous layer) at the bottom.
-
-
Separation:
-
Carefully separate the essential oil from the hydrosol using the separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
Solvent extraction is an alternative method that can be used to extract essential oils, particularly for compounds that may be sensitive to the high temperatures of steam distillation.
Protocol:
-
Plant Material Preparation:
-
Dry the lavender flowers to a moisture content of less than 10%.
-
Grind the dried flowers into a coarse powder to increase the surface area for extraction.
-
-
Solvent Selection:
-
Choose a suitable organic solvent with a low boiling point, such as hexane, ethanol, or ethyl acetate. The choice of solvent will depend on the polarity of the target compounds. For the relatively polar Lavandulol, a mixture of hexane and ethyl acetate (e.g., 85:15 v/v) can be effective.
-
-
Extraction Process:
-
Macerate the powdered plant material in the chosen solvent in a sealed container for 24-48 hours at room temperature with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for continuous extraction, which is more efficient.
-
-
Filtration and Concentration:
-
After the extraction period, filter the mixture to separate the plant residue from the solvent extract.
-
Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.
-
-
Storage:
-
Store the crude essential oil in a sealed, dark glass vial at 4°C.
-
Supercritical fluid extraction using carbon dioxide is a green and efficient method that yields high-quality essential oils without the use of organic solvents.
Protocol:
-
Plant Material Preparation:
-
Dry and grind the lavender flowers as described for solvent extraction.
-
-
Apparatus Setup:
-
Use a supercritical fluid extraction system equipped with a CO2 tank, a pump, a temperature-controlled extraction vessel, and a separator.
-
-
Extraction Parameters:
-
Extraction Process:
-
Load the ground lavender into the extraction vessel.
-
Pressurize and heat the CO2 to its supercritical state and pump it through the extraction vessel.
-
The supercritical CO2 will dissolve the essential oil from the plant material.
-
-
Separation and Collection:
-
Pass the CO2-oil mixture into the separator, where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil to precipitate.
-
Collect the essential oil from the separator.
-
-
Storage:
-
Store the obtained essential oil in a sealed, dark glass vial at 4°C.
-
Purification Methods
Fractional distillation is used to separate components of a liquid mixture based on their different boiling points. This is an effective method for purifying Lavandulol from the other components of the essential oil.
Protocol:
-
Apparatus Setup:
-
Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.
-
-
Distillation Process:
-
Place the crude lavender essential oil into the round-bottom flask.
-
Heat the flask gently. The components with lower boiling points will vaporize first and rise through the fractionating column.
-
Monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of Lavandulol (approximately 205-207°C at atmospheric pressure, but vacuum distillation is recommended to prevent degradation).
-
-
Fraction Collection:
-
Collect different fractions based on the distillation temperature.
-
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of Lavandulol.
-
-
Storage:
-
Store the purified Lavandulol fraction in a sealed, dark glass vial at 4°C.
-
Preparative HPLC is a powerful technique for isolating and purifying specific compounds from a mixture with high resolution.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the crude lavender essential oil in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column is commonly used for separating terpenoids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The gradient program should be optimized to achieve good separation of Lavandulol from other components.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength where Lavandulol has some absorbance (around 210 nm) or a mass spectrometer can be used.
-
-
Isolation:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of Lavandulol.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified Lavandulol.
-
Store the purified compound in a sealed vial at -20°C.
-
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. greatlakeslavendergrowers.org [greatlakeslavendergrowers.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
- 7. ijpjournal.com [ijpjournal.com]
Application Note: Enzymatic Resolution of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the enzymatic kinetic resolution (EKR) of the racemic monoterpenoid alcohol, (±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a structural isomer of isopulegol. The stereoselective synthesis of chiral compounds is of paramount importance in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign method for separating enantiomers.[1] This protocol utilizes lipase-catalyzed acylation to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Lipases, such as Candida antarctica Lipase B (CALB), are widely employed for their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][2]
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst, in this case, a lipase. The enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, now having different chemical properties, can be readily separated using standard chromatographic techniques. The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate. For an ideal kinetic resolution, a conversion of 50% yields both the product and the unreacted substrate with high enantiomeric purity.
Experimental Protocols
Materials
-
(±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Standard laboratory glassware
-
Thermostatically controlled shaker or magnetic stirrer
Reaction Setup
-
In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve (±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (1.0 g, 6.48 mmol) in the selected anhydrous organic solvent (e.g., MTBE, 20 mL).
-
Add the acyl donor, for example, vinyl acetate (1.76 mL, 19.44 mmol, 3 equivalents), to the solution.
-
Add the immobilized lipase (e.g., Novozym 435, 100 mg) to the reaction mixture.
-
Seal the flask and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 40°C).
Reaction Monitoring
-
Monitor the progress of the reaction by withdrawing small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours).
-
Filter the enzyme from the aliquot before analysis.
-
Analyze the samples by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate and the product.
-
The conversion can be calculated using the formula: Conversion (%) = [product] / ([substrate] + [product]) * 100.
Work-up and Purification
-
Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated and unreacted alcohol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the pure ester and the pure unreacted alcohol.
-
Remove the solvent from the collected fractions under reduced pressure to yield the purified products.
-
Characterize the products by analytical techniques such as NMR and determine their enantiomeric excess by chiral GC or HPLC. The optical rotation can be measured using a polarimeter.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| (±)-1-phenylethanol | Novozym 435 | isopropenyl acetate | toluene | 70 | 20 | >99 (DKR) | 99.8 | [3] |
| (±)-1-phenylethanol | Novozym 435 | vinyl acetate | n-hexane | 42 | 1.25 | ~50 | >99 | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic resolution.
Signaling Pathway
Caption: Principle of lipase-catalyzed kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol. The focus is on improving yield and addressing common issues encountered during chemical synthesis, particularly through Claisen rearrangement methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to lavandulol involving a Claisen rearrangement?
A1: Two prominent methods for synthesizing lavandulol via a Claisen-type rearrangement are:
-
Matsui Claisen Rearrangement: This approach involves the rearrangement of 1,1-dimethyl-2-propenyl senecioate, typically initiated by a strong base like sodium hydride.
-
Johnson-Claisen Rearrangement: This method utilizes the reaction of an allylic alcohol with an orthoester, often in the presence of a weak acid catalyst at elevated temperatures, to yield a γ,δ-unsaturated ester which can then be reduced to lavandulol.[1]
Q2: My lavandulol synthesis is resulting in a mixture of isomers. How can I improve the selectivity?
A2: The formation of isomers, particularly iso-lavandulol, is a known challenge, especially in the Matsui synthesis. The ratio of lavandulol to its isomer can be influenced by the reaction conditions. Stricter control over the stoichiometry of the base and the reaction temperature may influence the product distribution. Chromatographic purification is often necessary to separate the desired product from its isomers.
Q3: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A3: Yes, microwave-assisted heating can be a valuable tool for optimizing Claisen rearrangements. It can lead to dramatic reductions in reaction times and, in some cases, improved yields by promoting rapid and uniform heating.[1][2] This can be particularly beneficial for the Johnson-Claisen rearrangement, which often requires prolonged heating.[1]
Q4: Are there alternative, more sustainable methods for producing lavandulol?
A4: Yes, biosynthetic routes for lavandulol production have been developed using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.[3][4] These methods offer a more sustainable alternative to chemical synthesis by utilizing renewable feedstocks. While the focus of this guide is on chemical synthesis, researchers interested in green chemistry should consider these biotechnological approaches.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of lavandulol.
Problem 1: Low Yield in Matsui Claisen Rearrangement
-
Possible Cause 1: Inactive Sodium Hydride. Sodium hydride is highly reactive and can be deactivated by moisture.
-
Solution: Use freshly opened, high-purity sodium hydride. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The rearrangement requires a specific temperature to proceed efficiently.
-
Solution: Maintain a constant reaction temperature of 110°C as specified in the protocol. Use a temperature-controlled oil bath for consistent heating.
-
-
Possible Cause 3: Inefficient Stirring. The reaction mixture can become viscous.
-
Solution: Employ vigorous mechanical stirring to ensure proper mixing and heat transfer throughout the reaction.
-
Problem 2: Formation of Iso-lavandulol Side Product
-
Possible Cause: Isomerization under Reaction Conditions. The reaction conditions, particularly the base, can promote the formation of the thermodynamically more stable iso-lavandulol.
-
Solution: Carefully control the stoichiometry of the sodium hydride. While challenging to eliminate completely, subsequent purification by column chromatography is the most effective way to separate the isomers.
-
Problem 3: Low Yield in Johnson-Claisen Rearrangement
-
Possible Cause 1: Ineffective Catalyst. The weak acid catalyst may not be active enough or may decompose at high temperatures.
-
Solution: Propionic acid is a commonly used catalyst. Ensure it is of high purity. Alternatively, explore the use of Lewis acids, which can catalyze the reaction under milder conditions.[5]
-
-
Possible Cause 2: Prolonged Reaction Time Leading to Decomposition. High temperatures over extended periods can lead to the degradation of starting materials and products.
-
Solution: Consider using microwave irradiation to significantly shorten the reaction time.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid unnecessary heating.
-
Experimental Protocols
Matsui Claisen Rearrangement for Lavandulic Acid (Precursor to Lavandulol)
This protocol is adapted from the work of Matsui and Stalla-Bourdillon.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, place sodium hydride (60% dispersion in mineral oil) in anhydrous toluene.
-
Reaction: Heat the mixture to 110°C. Slowly add a solution of 1,1-dimethyl-2-propenyl senecioate in anhydrous toluene via the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, continue stirring at 110°C for 2 hours. Cool the reaction mixture to 0°C and cautiously quench with methanol to destroy excess sodium hydride. Pour the mixture into ice-water.
-
Extraction: Separate the aqueous layer and wash it with ether to remove any unreacted ester. Acidify the aqueous layer with 2N HCl and extract the product with ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude lavandulic acid (as a mixture with iso-lavandulic acid) can be purified by distillation or column chromatography. The acid can then be reduced to lavandulol using a suitable reducing agent like LiAlH₄.
Table 1: Summary of Matsui Claisen Rearrangement Conditions and Yield
| Parameter | Value |
| Starting Material | 1,1-dimethyl-2-propenyl senecioate |
| Base | Sodium Hydride |
| Solvent | Anhydrous Toluene |
| Temperature | 110°C |
| Reaction Time | 2 hours |
| Reported Yield | 70-75% (mixture of lavandulic and iso-lavandulic acid) |
Visualizations
Caption: Troubleshooting workflow for lavandulol synthesis.
Caption: Reaction pathway for the Matsui Claisen rearrangement.
References
- 1. Aroma Characteristics of Lavender Extract and Essential Oil from Lavandula angustifolia Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Microwave-assisted Extraction of Essential Oil from Lavender Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Efficiency in Low-Temperature Reactions [eureka.patsnap.com]
Technical Support Center: Purification of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
Welcome to the technical support center for the purification of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed protocols for achieving high-purity Lavandulol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Lavandulol?
A1: The most effective and widely used methods for purifying Lavandulol, a monoterpene alcohol, are fractional distillation under reduced pressure and column chromatography. The choice between these methods often depends on the initial purity of the sample, the scale of the purification, and the nature of the impurities present.
Q2: What are the typical impurities found in crude Lavandulol samples?
A2: Impurities in Lavandulol can originate from its synthesis or extraction from natural sources. Common impurities include:
-
Isomers: Lavandulol exists as enantiomers, (R)-(-)-Lavandulol and (S)-(+)-Lavandulol.[1] Crude samples may contain a racemic mixture. Other structural isomers may also be present depending on the synthetic route.
-
Related Terpenoid Alcohols: Other terpene alcohols with similar boiling points, such as linalool, borneol, and terpineol, can be present.[2][3]
-
Oxidation Byproducts: Terpene alcohols can be susceptible to oxidation, leading to the formation of corresponding aldehydes or ketones.
-
Residual Solvents and Reagents: Solvents and unreacted starting materials from the synthesis process can contaminate the final product.
Q3: My Lavandulol sample appears to be degrading during purification. What could be the cause and how can I prevent it?
A3: Lavandulol, like many terpenes, can be sensitive to heat, acid, and oxygen.[4] Degradation can manifest as discoloration, changes in odor, or the appearance of new peaks in analytical chromatograms. To minimize degradation:
-
Use Reduced Pressure for Distillation: High temperatures required for atmospheric distillation can cause decomposition. Vacuum distillation significantly lowers the boiling point, allowing for a gentler purification process.[5][6]
-
Avoid Acidic Conditions: When using column chromatography, the acidic nature of standard silica gel can cause rearrangement or degradation of terpenes.[4] Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
Work Under an Inert Atmosphere: To prevent oxidation, it is advisable to handle and store Lavandulol under an inert atmosphere, such as nitrogen or argon, especially during prolonged procedures or storage.[4]
Q4: How can I separate the enantiomers of Lavandulol?
A4: The separation of (R)- and (S)-Lavandulol requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for resolving enantiomers.[7][8] Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another approach to obtain enantiomerically enriched Lavandulol.[9]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation (Broad Fractions) | - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux ratio. | - Ensure the fractionating column is packed uniformly to provide a large surface area for vapor-liquid equilibrium.- Reduce the heating rate to allow for a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended.- Increase the reflux ratio by adjusting the take-off valve to return more condensate to the column, allowing for better separation.[10] |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a stirrer to ensure even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling. |
| Product Decomposition | - Temperature is too high. | - Use a vacuum source to reduce the pressure. This will lower the boiling point of Lavandulol and minimize thermal degradation.[5][6] |
| No Distillate Collected | - Vacuum is too high for the temperature.- Leak in the system. | - Check the temperature-pressure nomograph to ensure the heating temperature is appropriate for the applied vacuum.- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloading.- Column was packed improperly. | - Optimize the mobile phase polarity through preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a solvent system that gives the target compound an Rf value of 0.2-0.3.[11]- Reduce the amount of crude sample loaded onto the column. The sample should be applied as a concentrated, narrow band.[4]- Ensure the column is packed evenly without any cracks or channels. Tapping the column gently during packing can help settle the stationary phase. |
| Compound is Stuck on the Column | - Solvent polarity is too low. | - Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. |
| Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated. | - If using silica gel, consider adding a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though caution is needed with acid-sensitive terpenes) to the eluent to reduce strong interactions.[11]- Dilute the sample before loading it onto the column. |
| Compound Degradation on the Column | - The stationary phase is too acidic. | - Use neutral silica gel or alumina as the stationary phase. Alternatively, silica gel can be deactivated by pre-washing with a solvent mixture containing a small amount of triethylamine.[4][11] |
Data Presentation
The following table summarizes the expected outcomes for the purification of Lavandulol using different techniques. The actual results may vary depending on the initial sample purity and experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation (Vacuum) | >95% | 70-90% | - Suitable for large quantities.- Effective for separating compounds with different boiling points.- Relatively fast for bulk purification. | - May not effectively separate isomers with very close boiling points.- Risk of thermal degradation if not performed under sufficient vacuum.[5] |
| Column Chromatography (Silica Gel) | >98% | 50-80% | - High resolution for separating compounds with similar polarities.- Can separate some isomers.- Adaptable for different scales (analytical to preparative).[12] | - More time-consuming and labor-intensive than distillation.- Requires larger volumes of solvents.- Potential for sample degradation on acidic silica gel.[4] |
| Chiral HPLC | >99% (for each enantiomer) | Dependent on the scale (analytical to preparative) | - The most effective method for separating enantiomers.[7][8] | - Requires specialized and expensive equipment and columns.- Lower throughput compared to other methods. |
Experimental Protocols
Protocol 1: Fractional Distillation of Lavandulol under Reduced Pressure
Objective: To purify Lavandulol from a crude mixture containing impurities with different boiling points.
Materials:
-
Crude Lavandulol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal under vacuum. Place a stir bar or boiling chips in the round-bottom flask.
-
Sample Loading: Charge the round-bottom flask with the crude Lavandulol. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the vacuum source to the distillation apparatus. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A typical pressure for the distillation of terpene alcohols is in the range of 1-10 mmHg.[6]
-
Heating: Once the desired pressure is stable, begin heating the flask gently with the heating mantle. Start the magnetic stirrer if using one.
-
Distillation: Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor will slowly ascend the column. Adjust the heating rate to maintain a slow and steady distillation rate of about 1-2 drops per second into the receiving flask.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The boiling point should remain constant during the collection of a pure fraction. A significant drop or rise in temperature indicates the start of a new fraction (either a different compound or the end of the distillation).
-
Completion: Once the desired fraction has been collected, or if the temperature drops significantly and does not rise with increased heating, stop the distillation. Turn off the heater and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Column Chromatography of Lavandulol
Objective: To purify Lavandulol from a crude mixture containing impurities of similar polarity.
Materials:
-
Crude Lavandulol
-
Chromatography column
-
Silica gel (60-200 mesh, consider using neutral silica gel)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp or staining solution for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude Lavandulol in a minimal amount of the eluent or a low-boiling point solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been absorbed into the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluent in fractions.
-
The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities. For Lavandulol, a gradient of hexane/ethyl acetate (e.g., starting with 98:2 and gradually increasing the proportion of ethyl acetate) is often effective.
-
-
Fraction Analysis:
-
Monitor the separation by collecting small fractions and analyzing them using TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by staining.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure Lavandulol.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Analysis: Confirm the purity of the final product using GC-MS or NMR spectroscopy.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of Lavandulol.
Caption: A general experimental workflow for the purification of Lavandulol.
References
- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Biological Properties of New Romanian Lavandula Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Lavandulol|High-Purity Reference Standard [benchchem.com]
- 10. essentialstills.com [essentialstills.com]
- 11. Optimized Solid–Liquid Separation of Phenolics from Lavender Waste and Properties of the Dried Extracts | MDPI [mdpi.com]
- 12. extractionmagazine.com [extractionmagazine.com]
Technical Support Center: Synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Troubleshooting Guides and FAQs
Q1: My reaction yield for Lavandulol is significantly lower than expected. What are the potential causes and how can I mitigate them?
A1: Low yields in the synthesis of Lavandulol, particularly via a Grignard reaction with an epoxide, can stem from several factors:
-
Formation of a Regioisomeric Side Product: The primary cause of lower than expected yields is often the formation of a regioisomeric alcohol. In the reaction of a prenyl Grignard reagent with 2-(1-methylethenyl)oxirane, the nucleophilic attack can occur at either of the two carbons of the epoxide ring. While the attack at the less substituted carbon is generally favored, a significant amount of the Grignard reagent can attack the more substituted carbon, leading to the formation of the undesired regioisomer, 2,5-dimethyl-2-(1-methylethenyl)-4-hexen-1-ol.[1][2][3] To favor the formation of the desired product, it is crucial to maintain a low reaction temperature.
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the epoxide and thereby lowering the overall yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider extending the reaction time or gently warming the reaction mixture.
-
Side Reactions of the Grignard Reagent: Allylic Grignard reagents can participate in coupling reactions, which can reduce the amount of reagent available for the main reaction.[4]
Q2: I have an impurity in my final product that is difficult to separate from Lavandulol. What could this impurity be?
A2: The most likely impurity that is structurally similar to Lavandulol and therefore difficult to separate by standard chromatography is the regioisomeric side product, 2,5-dimethyl-2-(1-methylethenyl)-4-hexen-1-ol. Both are C10H18O isomers with similar polarities. Careful optimization of chromatographic conditions, such as using a different solvent system or a high-performance column, may be necessary for separation.
Q3: My Grignard reagent formation seems to be failing or is very sluggish. What can I do?
A3: Initiating the formation of a Grignard reagent can sometimes be challenging. Here are some troubleshooting tips:
-
Activation of Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface.
-
Initiators: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the magnesium surface, activating it.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Once the reaction starts, it is typically exothermic and will sustain itself.
-
Anhydrous Conditions: Reiterate the importance of strictly anhydrous conditions. Any trace of water will inhibit the formation of the Grignard reagent.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of Lavandulol via the Grignard reaction of prenylmagnesium bromide with 2-(1-methylethenyl)oxirane. Please note that actual yields may vary depending on specific reaction conditions and scale.
| Product/Side Product | Molecular Formula | Typical Yield (%) | Notes |
| 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) | C10H18O | 60 - 75 | The desired product, formed from the attack of the Grignard reagent on the less sterically hindered carbon of the epoxide. |
| 2,5-Dimethyl-2-(1-methylethenyl)-4-hexen-1-ol (Regioisomer) | C10H18O | 15 - 25 | The major side product, resulting from the attack on the more substituted carbon of the epoxide. The ratio is sensitive to temperature. |
| Diol Impurity | - | < 5 | Formed if the reaction is quenched with water before all the Grignard reagent is consumed. |
Experimental Protocol: Synthesis of Lavandulol via Grignard Reaction
This protocol describes a representative procedure for the synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) by the reaction of prenylmagnesium bromide with 2-(1-methylethenyl)oxirane.
Materials:
-
Magnesium turnings
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-(1-methylethenyl)oxirane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve prenyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the prenyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining prenyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Epoxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-(1-methylethenyl)oxirane (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.
-
Visualizations
Caption: Synthesis of Lavandulol and its major side product.
Caption: Experimental workflow for Lavandulol synthesis.
References
Technical Support Center: Troubleshooting 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (α-Bisabolol) Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as α-bisabolol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual diagrams to assist in your research and development activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I've observed a yellow discoloration and a change in the characteristic odor of my α-bisabolol sample over time. What is the likely cause?
A1: The yellowing and altered odor of α-bisabolol are common indicators of degradation, primarily through oxidation.[1] As a monocyclic sesquiterpene alcohol, α-bisabolol is susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[1] The primary oxidation products are bisabolol oxide A and bisabolol oxide B, which can alter the physical properties of the compound.[1]
Troubleshooting Steps:
-
Storage: Ensure the compound is stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Store in a cool, dark place. Refrigeration is recommended for long-term storage.[3]
-
Packaging: Use amber glass vials or other opaque containers to minimize light exposure.[1][3]
-
Antioxidants: For formulations, consider the addition of antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to mitigate oxidation.[1]
Q2: My experimental results show a lower than expected concentration of α-bisabolol. How can I confirm if this is due to degradation?
A2: A significant decrease in the concentration of α-bisabolol suggests potential degradation. To confirm this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be employed.[1][4]
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated HPLC or GC-MS method to quantify the amount of α-bisabolol in your sample. A decrease in the peak area corresponding to α-bisabolol over time is a direct indication of degradation.[1]
-
Degradation Product Identification: In GC-MS analysis, look for the appearance of new peaks corresponding to the mass-to-charge ratios of known degradation products like bisabolol oxides.
-
Forced Degradation Studies: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This will help to identify the degradation products and validate that your analytical method can separate them from the parent compound.
Q3: Can the instability of α-bisabolol affect its biological activity in my experiments?
A3: Yes, the degradation of α-bisabolol can impact its biological activity. While some of its oxidation products, like bisabolol oxide A, may retain or even exhibit some biological activities, the overall pharmacological profile of the degraded sample will be different from that of pure α-bisabolol.[5] This can lead to inconsistent and unreliable experimental results.
Troubleshooting Steps:
-
Purity Assessment: Always assess the purity of your α-bisabolol stock before use, especially if it has been stored for an extended period.
-
Use Fresh Solutions: Prepare fresh solutions of α-bisabolol for your experiments whenever possible.
-
Control Experiments: Include appropriate controls in your experiments to account for any potential effects of the solvent or degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for α-Bisabolol
This protocol outlines a general method for the quantitative analysis of α-bisabolol and the detection of its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a UV detector.[1] |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1] |
| Mobile Phase | A gradient of Acetonitrile and Water.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Detection Wavelength | 210 nm.[1] |
| Injection Volume | 20 µL.[1] |
| Column Temperature | 30°C.[1] |
Sample Preparation:
-
Accurately weigh the α-bisabolol sample.
-
Dissolve the sample in a suitable solvent, such as methanol or ethanol, to a known concentration.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Standard Preparation:
-
Prepare a stock solution of a certified α-bisabolol reference standard in the same solvent used for the sample.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.[1]
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the α-bisabolol standard against its concentration.
-
Determine the concentration of α-bisabolol in the sample from the calibration curve.[1]
Protocol 2: Forced Degradation Study of α-Bisabolol
This protocol describes the conditions for conducting forced degradation studies to understand the stability profile of α-bisabolol.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve α-bisabolol in a solution of 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve α-bisabolol in a solution of 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve α-bisabolol in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose a solid sample of α-bisabolol to 70°C in an oven for 48 hours. |
| Photolytic Degradation | Expose a solution of α-bisabolol to UV light (254 nm) and visible light for a specified duration. |
Samples from each stress condition should be analyzed using the stability-indicating HPLC method described in Protocol 1.
Visual Diagrams
Below are diagrams representing a logical workflow for troubleshooting α-bisabolol instability and the signaling pathways it is known to modulate.
References
Technical Support Center: Resolving Isomers of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of lavandulol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 5-methyl-2-(1-methylethenyl)-4-hexen-1-ol (lavandulol)?
A1: Lavandulol, a monoterpene alcohol, possesses a chiral center at the carbon atom C2, leading to the existence of two enantiomers: (R)-lavandulol and (S)-lavandulol.[1][2] The naturally occurring enantiomer, found in lavender oil, is (R)-lavandulol, which is known for its characteristic weak floral, herbal odor with a hint of citrus.[2][3] The (S)-enantiomer is reported to have a much weaker odor.[2][3]
Q2: What are the common methods for resolving the enantiomers of lavandulol?
A2: The most effective and widely reported method for resolving racemic lavandulol is through enzymatic kinetic resolution.[3][4][5] This technique utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[4][5] Chiral chromatography, specifically gas chromatography (GC) with a chiral stationary phase, is the primary analytical method for determining the enantiomeric excess (e.e.) of the resolved isomers.[6][7]
Q3: What are the known biological activities of lavandulol isomers?
A3: Lavandulol and its esters are recognized for their role as insect pheromones.[5][8] While research on the specific biological activities of individual enantiomers is ongoing, it is known that insects can exhibit high enantioselectivity in their responses to chiral pheromones.[9] Generally, lavandulol has been associated with antimicrobial, anti-inflammatory, anxiolytic, and sedative effects, primarily as a component of lavender essential oil.[8][10]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Lavandulol via Lipase-Catalyzed Acylation with Succinic Anhydride
This protocol describes a highly efficient method for the resolution of racemic lavandulol that yields (R)-lavandulol with high enantiomeric purity and avoids the need for chromatographic separation of the resulting products.[5]
Materials:
-
Racemic lavandulol
-
Succinic anhydride
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry flask, add racemic lavandulol (1.0 equivalent) and succinic anhydride (1.0 equivalent).
-
Add anhydrous diethyl ether to dissolve the reactants.
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by chiral GC analysis of small aliquots taken periodically. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with diethyl ether and reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to extract the acidic succinic acid monoester of (S)-lavandulol.
-
Separate the organic layer, which contains the unreacted (R)-lavandulol.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain enantiomerically enriched (R)-lavandulol.
-
The aqueous layer containing the (S)-lavandulol monoester can be acidified and extracted to recover the (S)-enantiomer if desired.
Protocol 2: Chiral Gas Chromatography (GC) Analysis of Lavandulol Enantiomers
This protocol outlines a general method for the analytical separation and quantification of lavandulol enantiomers to determine enantiomeric excess (e.e.).
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[6]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 2 °C/min to 180 °C
-
Hold at 180 °C for 10 min
-
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Dilute the sample containing the lavandulol isomers in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Data Presentation
Table 1: Quantitative Results of Enzymatic Resolution of Racemic Lavandulol
| Resolution Method | Substrate | Product | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product | Conversion (%) | Reference |
| Lipase B from Candida antarctica with Acetic Acid | (S)-Lavandulol | (R)-Lavandulyl acetate | 52% | 48% | ~55 | [4] |
| Lipase-catalyzed acylation with Succinic Anhydride | (R)-Lavandulol | (S)-Lavandulol monoester | 98% | Not reported | ~50 | [5] |
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers in Chiral GC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical for chiral separations. If resolution is poor, screen different types of chiral columns (e.g., cyclodextrin-based, chiral crown ethers). For terpene alcohols like lavandulol, cyclodextrin-based columns are often a good starting point.[11] |
| Suboptimal Oven Temperature Program | The temperature ramp rate significantly affects resolution. A slower ramp rate (e.g., 1-2 °C/min) often improves the separation of enantiomers. Experiment with different temperature programs to find the optimal conditions. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Dilute the sample and re-inject. |
| Co-elution with Other Components | In complex mixtures like essential oils, other compounds may co-elute with the lavandulol enantiomers. Use a mass spectrometer (MS) detector to confirm the identity of the peaks. Consider using comprehensive two-dimensional GC (GCxGC) for enhanced separation.[6] |
Issue 2: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution
| Possible Cause | Troubleshooting Step |
| Reaction Not Stopped at Optimal Conversion (~50%) | For a kinetic resolution, the highest e.e. for both the substrate and product is theoretically achieved at 50% conversion. Monitor the reaction closely using chiral GC and stop it at the optimal point. |
| Incorrect Enzyme or Acyl Donor | The choice of lipase and acyl donor can significantly impact the enantioselectivity of the reaction. Screen different lipases (e.g., from Candida rugosa, Pseudomonas cepacia) and acyl donors (e.g., vinyl acetate, succinic anhydride).[5] |
| Non-Optimal Reaction Conditions | Factors such as solvent, temperature, and water content can affect enzyme activity and selectivity. Perform the reaction in a non-polar organic solvent. Ensure anhydrous conditions as water can lead to hydrolysis of the acylated product. Optimize the reaction temperature (typically between 30-50 °C). |
| Enzyme Inhibition or Deactivation | The product or by-products of the reaction may inhibit or deactivate the enzyme. Consider using immobilized enzymes, which can sometimes improve stability and allow for easier removal from the reaction mixture. |
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of lavandulol.
Caption: Hypothetical signaling pathway illustrating enantioselective recognition of lavandulol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lavandulol - Wikipedia [en.wikipedia.org]
- 4. Showing Compound (R)-Lavandulol (FDB014861) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. A review of the bioactive components and pharmacological properties of Lavandula species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of an Enantioselective Odorant Receptor in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties and Assessment of the Content of Bioactive Compounds Lavandula angustifolia Mill. Cultivated in Southern Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
preventing degradation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- during storage
Welcome to the technical support center for α-Bisabolol, also known as 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during storage and in experimental formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of α-bisabolol.
Question 1: My α-bisabolol solution has developed a yellowish tint over time. What is the cause and how can I prevent it?
Answer: A yellow discoloration is a common indicator of α-bisabolol degradation, specifically oxidation.[1] As a sesquiterpene alcohol, α-bisabolol is susceptible to oxidation when exposed to air (oxygen), light, high temperatures, and the presence of metal ions.[1] The primary oxidation products, bisabolol oxide A and bisabolol oxide B, can impart a yellowish hue.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Before sealing, purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.[3]
-
Antioxidant Addition: For solutions, consider adding an antioxidant. Oil-soluble antioxidants such as Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Butylated Hydroxyanisole (BHA) are effective.[1][4]
-
Chelating Agents: If metal ion contamination is suspected as a catalyst, add a chelating agent like Disodium EDTA to bind the metal ions.[1]
-
Packaging: Always store α-bisabolol in opaque or amber-colored containers to minimize light exposure.[1][5] Airless packaging is ideal for preventing exposure to oxygen.[1]
Question 2: I'm observing a decrease in the potency of my α-bisabolol stock solution in my experiments. What could be the reason?
Answer: A reduction in potency or inconsistent experimental results often points to the chemical degradation of α-bisabolol in your stock solution, leading to a lower effective concentration.[3]
Troubleshooting Steps:
-
Quantitative Analysis: Confirm the degradation by quantifying the concentration of your current stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[1][3] A significant drop in the peak area for α-bisabolol compared to a fresh standard would confirm degradation.[1]
-
Storage Conditions: Review your storage procedures. Pure α-bisabolol and its solutions should be stored in a cool, dry, and dark place.[6][7] Refrigeration or freezing (-20°C to -80°C) can significantly extend shelf life.[3][5]
-
Prepare Fresh Stock: If degradation is confirmed, it is best to discard the old stock and prepare a new solution.[3]
-
Routine QC: For long-term studies, implement a routine quality control check of your stock solution's concentration.[3]
Question 3: What are the ideal long-term storage conditions for pure α-bisabolol?
Answer: For long-term storage, it is crucial to minimize exposure to factors that accelerate degradation.
Recommended Long-Term Storage Conditions:
-
Temperature: Store in a cool location; refrigeration is recommended to extend shelf life.[5][6]
-
Atmosphere: To prevent oxidation, remove as much air as possible from the storage container.[5] This can be achieved by transferring the material to a smaller container that it mostly fills or by purging the headspace with an inert gas.[3][5]
-
Container: Use tightly sealed, airtight containers made of amber glass or other opaque materials to protect from light and air.[1][5][6]
-
Purity: Ensure the α-bisabolol is stored in its pure form or in a suitable anhydrous solvent, as the presence of water can sometimes facilitate degradation in complex mixtures.[1]
Quantitative Data on Stability
The stability of α-bisabolol is highly dependent on the formulation. The following table provides an estimate of degradation in different cosmetic formulations under accelerated stability conditions (40°C for 3 months).
| Formulation Type | Predicted Degradation | Common Issues & Mitigation Strategies |
| O/W Cream (Oil-in-Water) | < 10% (with protection) | Prone to oxidation at the oil-water interface. Mitigation: Include a robust antioxidant system (e.g., Tocopherol, Ascorbyl Palmitate) and a chelating agent (e.g., Disodium EDTA).[1] |
| W/O Emulsion (Water-in-Oil) | < 5% (with antioxidants) | Generally more stable as the oil phase protects the α-bisabolol. Mitigation: Ensure the antioxidant is oil-soluble and incorporated into the oil phase.[1] |
| Anhydrous Serum | < 2% | Very stable due to the absence of water. Mitigation: Use high-quality, low-peroxide value oils as the base.[1] |
| Water-based Serum | 5-10% (without protection) | High risk of oxidation due to exposure to oxygen in the aqueous environment. Mitigation: Use a combination of water-soluble and oil-soluble antioxidants.[1] |
Note: These are estimated values. Actual degradation can vary based on the complete formulation, packaging, and manufacturing process.[1]
Experimental Protocols
1. Protocol for Accelerated Stability Testing of α-Bisabolol
Objective: To evaluate the chemical stability of α-bisabolol under accelerated temperature and light conditions.
Materials:
-
α-Bisabolol sample
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Photostability chamber
-
Inert, opaque, airtight containers (e.g., amber glass vials)
-
HPLC system with UV detector
Methodology:
-
Initial Analysis (T=0): Dispense the α-bisabolol sample into several appropriate containers. Retain one sample stored at optimal conditions (e.g., -20°C, dark) as a control. Perform an initial analysis on a fresh sample using a validated HPLC method to determine the initial concentration (100%).
-
Sample Storage: Place the remaining samples in the stability chambers under the desired stress conditions (e.g., elevated temperature, light exposure).
-
Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each stress condition.
-
Sample Preparation & Analysis: Allow the sample to return to room temperature. Prepare the sample for HPLC analysis by diluting it in a suitable solvent. Analyze the sample using the HPLC method to determine the concentration of α-bisabolol.
-
Data Evaluation: Compare the concentration of α-bisabolol at each time point to the initial (T=0) concentration to determine the percentage of degradation. Also, observe the chromatograms for the appearance of new peaks, which indicate degradation products.[3]
2. Stability-Indicating HPLC Method for α-Bisabolol
Objective: To quantify the concentration of α-bisabolol and separate it from its potential degradation products.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of Acetonitrile and Water. (e.g., start at 60% Acetonitrile, increasing to 90% over 20 minutes).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity α-bisabolol standard in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the α-bisabolol sample and dissolve it in the chosen solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the α-bisabolol standard against its concentration. Determine the concentration of α-bisabolol in the test samples by comparing their peak areas to the calibration curve.[1]
Visualizations
Caption: Oxidative degradation pathway of α-bisabolol.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing α-bisabolol stability.
References
Technical Support Center: Production of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a key fragrance ingredient also known as Muguet Alcohol or Lavandulol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-?
A1: The primary synthetic routes include chemical synthesis and microbial biosynthesis. Chemical methods often involve the Prins reaction, transesterification, or catalyzed rearrangement reactions. A notable industrial method is the transesterification of 2-isopropenyl-5-methyl-4-hexen-1-ol with an alkyl senecioate.[1] An alternative is the rearrangement of propenylprenyl ether derivatives in the presence of an aluminum catalyst. Emerging sustainable methods include the de novo microbial biosynthesis of lavandulol and its derivatives using engineered Escherichia coli.[2][3][4]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include reaction temperature, pressure, catalyst loading, and reactant stoichiometry. For instance, in related continuous flow processes for terpene synthesis, reaction completion has been achieved at temperatures of 90°C and above, under 4 bar pressure, with specific molar equivalents of reactants and catalyst loading.[5][6] The choice of solvent is also critical, as polar solvents have been found to negatively impact conversion efficiency in some cases.[5][6]
Q3: What are the typical yields and purity levels expected?
A3: Yields and purity are highly dependent on the synthetic route and optimization of reaction conditions. For the transesterification method, yields as high as 94.9% with a purity of 99.1% have been reported in patent literature.[1] In microbial biosynthesis, titers of 24.9 mg/L for lavandulol have been achieved in shake-flask conditions.[2][3][4] Continuous flow reactions for similar terpenes have demonstrated mole yields of 95%.[5][6]
Q4: What are the recommended purification techniques for industrial-scale production?
A4: At an industrial scale, purification focuses on removing particulates, water, and unwanted color or byproducts. Common techniques include depth filtration, charcoal filtration to remove off-notes, and the use of plate and frame filter presses.[7] The process often involves chilling the product to precipitate impurities, followed by filtration to ensure clarity and stability.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, catalyst concentration). - Side reactions consuming starting materials. - Inefficient microbial conversion in biosynthesis. | - Monitor reaction progress using TLC or GC-MS and adjust reaction time accordingly. - Systematically optimize reaction parameters (e.g., using a design of experiments approach). - For Prins-type reactions, consider milder Lewis acids and lower temperatures to disfavor elimination products.[5] - In microbial synthesis, optimize fermentation conditions (e.g., media composition, pH, temperature) and consider codon optimization of enzymes. |
| Formation of Impurities and Byproducts | - Isomer Formation: In transesterification, the formation of isomers like 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-3-butenoate can occur.[1] - Allylic Alcohols & Dioxanes: In Prins-type reactions, these are common side products, especially in the absence of a nucleophile or with excess aldehyde at low temperatures.[9][10] - Racemization: Chiral centers can be susceptible to racemization, particularly in the presence of strong acids. | - Optimize reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired isomer.[1] - For Prins reactions, ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation and use stoichiometric amounts of aldehyde.[9][10] - Employ milder catalysts and reaction conditions to preserve stereochemistry. |
| Product Instability or Degradation | - Exposure to strong acids or bases during workup. - High temperatures during purification. - Presence of reactive impurities in starting materials or excipients. | - Use a buffered workup to neutralize the reaction mixture. - Employ vacuum distillation at lower temperatures for purification. - Screen starting materials and excipients for reactive impurities like aldehydes, peroxides, and reducing sugars.[11] |
| Hazy or Cloudy Product Appearance | - Residual water after extraction or synthesis. - Precipitation of minor impurities or waxes upon cooling. - Microbial contamination. | - Implement a water removal step, such as using a Zeta-Dri Pak Lenticular system.[7] - Chill the product to force precipitation of insolubles, followed by cold filtration.[8] - Employ finer grades of depth media for filtration to remove microbial contaminants.[7] |
Quantitative Data Summary
| Synthesis Method | Key Parameters | Yield | Purity/Titer | Reference |
| Transesterification | Reaction Temperature: 120°C; Solvent: Toluene | 92.4% - 94.9% | 98.4% - 99.1% | [1] |
| Microbial Biosynthesis (E. coli) | Shake-flask cultivation with in-situ extraction | N/A | 24.9 mg/L (Lavandulol) | [2][3][4] |
| Continuous Flow (Related Terpene Synthesis) | Temperature: ≥ 90°C; Pressure: 4 bar; Catalyst Loading: 0.05 mol% | 95% (mole yield) | 96% (conversion) | [5][6] |
Experimental Protocols
Chemical Synthesis via Transesterification (Lab Scale)
This protocol is adapted from patent literature for the synthesis of a related ester, which involves the target alcohol as a key intermediate.
Materials:
-
2-isopropenyl-5-methyl-4-hexen-1-ol
-
Methyl senecioate
-
Sodium methoxide (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, charge 2-isopropenyl-5-methyl-4-hexen-1-ol (1.0 eq) and methyl senecioate (1.2 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 120°C). Methanol will form as a byproduct and should be slowly distilled off to drive the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a dilute aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield the final product.
Microbial Biosynthesis of Lavandulol (E. coli)
This protocol provides a general workflow based on published research.
Materials:
-
Engineered E. coli strain containing the biosynthetic pathway for lavandulol.
-
Appropriate fermentation medium (e.g., LB or a defined minimal medium) with a carbon source (e.g., glycerol).
-
Inducers for gene expression (e.g., IPTG, cumate).
-
Organic solvent for in-situ extraction (e.g., dodecane).
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture and grow overnight.
-
Fermentation: Inoculate the main fermentation culture with the overnight starter culture. Grow the cells at an appropriate temperature (e.g., 37°C) with shaking.
-
Induction: When the cell density reaches a specific OD600 (e.g., 0.6-0.8), add the necessary inducers to initiate the expression of the biosynthetic pathway enzymes.
-
Product Formation and Extraction: Add an organic solvent overlay (e.g., 10% v/v dodecane) for in-situ extraction of the produced lavandulol. Continue the fermentation at a reduced temperature (e.g., 30°C) for 48-72 hours.
-
Harvesting: Separate the organic layer from the culture broth by centrifugation.
-
Analysis: Analyze the concentration of lavandulol in the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: General experimental workflow for chemical synthesis.
Caption: Logical flow for troubleshooting common synthesis issues.
References
- 1. EP3029020A1 - Method for producing 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ertelalsop.com [ertelalsop.com]
- 8. How to Filter Perfume in Cosmetic Industry? [hongtekfiltration.com]
- 9. Prins reaction - Wikipedia [en.wikipedia.org]
- 10. Prins Reaction [organic-chemistry.org]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
Welcome to the technical support center for the purification of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this monoterpene alcohol.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of Lavandulol.
Issue 1: Low Purity After Fractional Distillation
Question: My final product purity after fractional distillation is lower than expected, with significant amounts of other terpene alcohols and esters. How can I improve the separation?
Answer:
Low purity after fractional distillation is a common issue when separating structurally similar terpenes. Here are several factors to consider and steps to improve your separation:
-
Inadequate Column Efficiency:
-
Solution: Increase the number of theoretical plates in your distillation column. This can be achieved by using a longer column or a column with a more efficient packing material (e.g., structured packing like Vigreux indentations or random packing like Raschig rings). For high-purity applications, a spinning band distillation system can offer superior separation.
-
-
Incorrect Distillation Rate:
-
Solution: A slow and steady distillation rate is crucial for achieving good separation. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Aim for a distillation rate of 1-2 drops per second at the collection point.
-
-
Fluctuating Heat Input:
-
Solution: Ensure a stable and uniform heat source. Use a heating mantle with a stirrer to maintain a constant boiling rate and prevent bumping. Fluctuations in heat can disrupt the vapor-liquid equilibrium and compromise separation efficiency.
-
-
Vacuum Instability:
Issue 2: Product Degradation During Purification
Question: I am observing product degradation (e.g., discoloration, formation of new impurities) during purification. What are the likely causes and how can I prevent this?
Answer:
Terpene alcohols like Lavandulol can be sensitive to heat, air, and acidic conditions. Degradation can be minimized by controlling the following parameters:
-
High Temperatures:
-
Oxidation:
-
Solution: Purge the distillation apparatus with an inert gas, such as nitrogen or argon, before starting the distillation to remove oxygen. Maintaining a slight positive pressure of the inert gas throughout the process can prevent air from entering the system.
-
-
Acidic Conditions:
-
Solution: Ensure all glassware is thoroughly cleaned and free of any acidic residues. If acidic impurities are suspected in the crude product, a pre-distillation wash with a dilute sodium bicarbonate solution can be performed, followed by drying of the organic phase.
-
Issue 3: Co-elution of Impurities During Column Chromatography
Question: During column chromatography, I am unable to achieve baseline separation of Lavandulol from other closely related impurities. What can I do to improve the resolution?
Answer:
Co-elution in column chromatography is often due to insufficient selectivity of the stationary or mobile phase for the compounds of interest. Here are some strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Solution: Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems to identify the optimal mobile phase for separation. A less polar solvent system will generally increase the retention time of all components, potentially improving the resolution between closely eluting compounds. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective for separating complex mixtures.
-
-
Select a Different Stationary Phase:
-
Solution: If silica gel does not provide adequate separation, consider using a different adsorbent. Alumina (basic, neutral, or acidic) can offer different selectivity. For more challenging separations, bonded-phase silica (e.g., C18 for reverse-phase chromatography) or silver nitrate-impregnated silica gel (for separating compounds with varying degrees of unsaturation) can be employed.
-
-
Adjust Column Parameters:
-
Solution: Use a longer and narrower column to increase the number of theoretical plates. Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation. A smaller particle size of the stationary phase can also improve resolution but will require higher pressure to maintain a good flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-?
A1: Common impurities depend on the synthetic route or natural source. In synthetic preparations, you may find unreacted starting materials, reagents, and byproducts of side reactions.[3][4] When isolated from natural sources like lavender oil, common co-occurring terpenes include linalool, linalyl acetate, geraniol, camphor, and their isomers.[5][6][7]
Q2: What is the typical boiling point of Lavandulol, and under what vacuum should it be distilled?
A2: The boiling point of Lavandulol at atmospheric pressure is approximately 203 °C. To prevent thermal degradation, vacuum distillation is highly recommended.[1] A good starting point for vacuum distillation is a pressure of 1-5 mmHg, which will significantly lower the boiling point into a more manageable range (approximately 70-90 °C).
Q3: Which analytical techniques are best suited for assessing the purity of purified Lavandulol?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for assessing the purity of Lavandulol.[8][9][10] It provides both quantitative information on the purity and qualitative identification of any impurities present. Chiral gas chromatography can be used to determine the enantiomeric purity of Lavandulol.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and can be used for quantitative analysis (qNMR).
Q4: Can I use steam distillation to purify Lavandulol?
A4: Steam distillation is a common method for extracting essential oils from plant material, including lavender oil which contains Lavandulol.[12][13] However, for purifying isolated Lavandulol to a high degree, fractional distillation under vacuum is generally more effective as it provides better separation from other components with similar boiling points.
Data Presentation
Table 1: Typical Composition of Lavender Oil (Lavandula angustifolia) Determined by GC-MS
| Compound | Retention Time (min) | Relative Abundance (%) |
| Linalool | 10.5 | 25-40 |
| Linalyl Acetate | 12.2 | 30-50 |
| Lavandulol | 11.8 | 0.5-2.0 |
| Geraniol | 13.5 | 1.0-3.0 |
| Camphor | 9.8 | 0.1-0.5 |
| 1,8-Cineole | 8.5 | 0.5-2.5 |
| Terpinen-4-ol | 11.2 | 1.0-5.0 |
Note: The relative abundance of components in lavender oil can vary significantly based on the plant's origin, growing conditions, and extraction method.[6][7]
Table 2: Physical Properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Boiling Point (atm) | ~203 °C |
| Density | ~0.878 g/mL |
| Refractive Index | ~1.468 |
Data sourced from various chemical databases.[14]
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify crude Lavandulol by separating it from lower and higher boiling point impurities.
Materials:
-
Crude 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
-
Round-bottom flasks (distilling and receiving)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Vacuum pump and vacuum gauge
-
Cold trap
-
Boiling chips or magnetic stir bar
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use appropriate clamps to secure the setup. Place a stir bar or boiling chips in the distilling flask.
-
Sample Loading: Charge the distilling flask with the crude Lavandulol. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating and Distillation: Begin stirring and gently heat the distilling flask using the heating mantle.
-
Fraction Collection: As the mixture begins to boil, observe the vapor rising through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the first fraction (lowest boiling impurity). Collect this fraction in a separate receiving flask.
-
Once the first fraction has been distilled, the temperature may drop slightly. Increase the heat gently to distill the main fraction containing Lavandulol. The temperature should stabilize again at the boiling point of Lavandulol at the given pressure. Collect this fraction in a clean, pre-weighed receiving flask.
-
After the main fraction is collected, the temperature may rise again, indicating the presence of higher boiling impurities. At this point, stop the distillation.
-
Shutdown: Turn off the heat and allow the system to cool down completely before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude Lavandulol using silica gel column chromatography.
Materials:
-
Crude 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate)
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude Lavandulol in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp (if applicable) or by staining.
-
-
Product Isolation:
-
Combine the fractions that contain the pure Lavandulol, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Analysis: Confirm the purity of the final product using GC-MS and/or NMR.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of Lavandulol.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Lavandulol|High-Purity Reference Standard [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Chemical Composition of Two Different Lavender Essential Oils and Their Effect on Facial Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmp.ir [jmp.ir]
- 10. islandlavender.com [islandlavender.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. lavandulol, 58461-27-1 [thegoodscentscompany.com]
Validation & Comparative
validation of analytical methods for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
A Comparative Guide to the Validation of Analytical Methods for α-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of α-bisabolol [4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-] is paramount for quality control, formulation development, and pharmacokinetic studies in the pharmaceutical and cosmetic industries.[1] This guide provides an objective comparison of various validated analytical methods for the determination of α-bisabolol, supported by experimental data to aid in the selection of the most appropriate technique for a given application.
Comparison of Analytical Method Performance
The choice of an analytical method for α-bisabolol quantification is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most commonly employed techniques.[1][2]
The following table summarizes the key performance parameters of these methods as reported in various validation studies.
| Validation Parameter | HPLC-UV | GC-MS | HPTLC | ¹H NMR |
| Linearity (R²) | >0.999[3][4] | - | 0.99[5] | - |
| Linearity Range | 0.02-0.64 mg/mL[3] | - | 100-1000 ng/spot[5] | - |
| Accuracy (% Recovery) | 100.69 ± 1.05[3] | - | - | - |
| Precision (RSD%) | <3.03[3] | - | - | <0.3[2] |
| Limit of Detection (LOD) | 0.0005 mg/mL[3] | 0.125 µmol/L[6] | 8.68 ng/spot[5] | 0.26 mg[2] |
| Limit of Quantification (LOQ) | 0.0016 mg/mL[3] | - | 26.30 ng/spot[5] | 2.59 mg[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of α-bisabolol in various formulations and extracts.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column.[3]
-
Mobile Phase : A gradient elution using a mixture of (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile has been reported.[3] An isocratic system with acetonitrile and ultrapure water (80:20, v/v) has also been used.[4]
-
Detection : UV detection at 200 nm.[3]
-
-
Sample Preparation :
-
For particulate systems, the association efficiency can be determined by analyzing the supernatant after particle production.
-
For plasma samples, protein precipitation with acetonitrile followed by liquid-liquid extraction with n-hexane-ethyl acetate can be employed.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like α-bisabolol, offering high sensitivity and specificity.[8]
-
Instrumentation : A GC-MS system.[8]
-
GC Conditions :
-
Injector : Split/splitless injector. A split ratio of 50:1 is common.[9]
-
Column : A suitable capillary column for terpene analysis (e.g., HP-5ms).[1]
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1 mL/min.[1][9]
-
Oven Temperature Program : An example program is an initial temperature of 40°C for 2 minutes, ramped at 10°C/min to 150°C, and held for 5 minutes.[9]
-
-
MS Conditions :
-
Sample Preparation :
-
Essential Oils and Cosmetic Formulations : Liquid-liquid extraction using a non-polar solvent like ethyl acetate or hexane after dissolving the sample in methanol.[8]
-
Human Blood (Headspace GC-MS) : Dilute the blood sample with water in a headspace vial and heat at 125°C for 1 hour before injection.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation : HPTLC system with a spectrodensitometric scanner.
-
Chromatographic Conditions :
-
Detection and Quantification : Spectrodensitometric analysis at 430 nm.[1][5]
-
Sample Preparation : Dissolve the sample in a suitable solvent and apply as spots on the HPTLC plate.[1]
¹H Nuclear Magnetic Resonance (¹H NMR)
A rapid and efficient method for the quantification of α-bisabolol in essential oils.[2]
-
Instrumentation : NMR Spectrometer.
-
Method : Quantification is achieved by comparing the integral of specific ¹H NMR signals of α-bisabolol (at 5.36 and 5.13 ppm) with that of an internal standard.[2] For complex samples, a 2D NMR COSY contour map can be used to improve selectivity.[2]
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Key Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparing synthesis routes for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
For Researchers, Scientists, and Drug Development Professionals
α-Bisabolol, chemically known as 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, is a naturally occurring sesquiterpene alcohol with significant applications in the cosmetic and pharmaceutical industries due to its anti-inflammatory, anti-irritant, and antimicrobial properties.[1][2] The increasing demand for this bioactive compound has spurred the development of various synthesis routes, each with its own set of advantages and challenges. This guide provides a detailed comparison of the primary methods for obtaining α-bisabolol: natural extraction, chemical synthesis, and biotechnological production, supported by experimental data and protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of α-Bisabolol Synthesis Routes
The choice of a synthesis route for α-bisabolol is influenced by factors such as desired stereoisomer, purity requirements, scalability, cost, and sustainability considerations. The following table summarizes the key performance indicators for each major production method.
| Parameter | Natural Extraction | Chemical Synthesis | Biotechnological Synthesis |
| Primary Source | Eremanthus erythropappus (Candeia tree), Matricaria recutita (Chamomile) | Petrochemical precursors (e.g., farnesol, nerolidol) | Engineered microorganisms (e.g., S. cerevisiae, E. coli) |
| Predominant Isomer | (-)-α-Bisabolol | Racemic mixture or specific isomers depending on the route | Enantiopure (-)-α-Bisabolol |
| Typical Yield | Variable, dependent on plant source and extraction method | Generally high, but can be multi-step | Varies with strain and fermentation optimization (e.g., up to 23.4 g/L)[3] |
| Purity | High, but may contain other essential oil components | Can be high, but may contain isomeric impurities and by-products | High enantiomeric purity |
| Key Advantages | "Natural" label, well-established methods | High throughput, potential for diverse isomer synthesis | Sustainable, produces specific enantiomers, continuous production potential |
| Key Disadvantages | Sustainability concerns (deforestation), batch-to-batch variability | Use of harsh reagents, formation of undesirable isomers, reliance on fossil fuels | Requires significant upfront development, potential for microbial contamination |
Experimental Protocols and Methodologies
This section details the experimental protocols for the key synthesis routes of α-bisabolol, providing a foundation for laboratory-scale production and process development.
Natural Extraction from Candeia Tree (Eremanthus erythropappus)
The primary commercial source of natural (-)-α-bisabolol is the essential oil of the Candeia tree.[1][4] The extraction process typically involves steam distillation.
Experimental Protocol:
-
Harvesting and Preparation: The wood and bark of the Candeia tree are harvested and subsequently chipped or milled to increase the surface area for efficient extraction.
-
Steam Distillation: The prepared plant material is loaded into a still. Steam is passed through the material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is then cooled in a condenser.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil (rich in α-bisabolol) separates from the water and can be collected.
-
Purification (Optional): Fractional distillation of the essential oil can be performed to increase the concentration of α-bisabolol.
Chemical Synthesis of α-Bisabolol
Chemical synthesis offers a scalable alternative to natural extraction, though it often yields a mixture of stereoisomers.[5] One common approach involves the acid-catalyzed cyclization of nerolidol.
Experimental Protocol:
-
Reaction Setup: A solution of nerolidol in a suitable organic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.
-
Acid Catalysis: A mixture of a ketone (e.g., acetone), a sulfonic acid (e.g., p-toluenesulfonic acid), and perchloric acid is added to the nerolidol solution.[6]
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0-25 °C) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography on silica gel to isolate α-bisabolol from by-products and unreacted starting material.
A patented method also describes the synthesis of α-bisabolol from farnesol in the presence of a ketone, a sulfonic acid, and an additional strong acid.[7]
Biotechnological Synthesis of (-)-α-Bisabolol
Metabolic engineering of microorganisms provides a sustainable and highly selective route to (-)-α-bisabolol.[4][8] The following protocol outlines a general procedure using engineered Saccharomyces cerevisiae.
Experimental Protocol:
-
Strain Construction: A suitable host strain of S. cerevisiae is engineered to express the mevalonate (MVA) pathway for the production of the precursor farnesyl pyrophosphate (FPP). A gene encoding (-)-α-bisabolol synthase (BBS) from a source like Matricaria recutita is introduced into the strain.[4]
-
Fermentation:
-
Inoculum Preparation: A starter culture of the engineered yeast is grown in a suitable medium (e.g., YPD).
-
Production Culture: The production fermentation is carried out in a bioreactor containing a defined medium with a carbon source (e.g., glucose). The culture is maintained at a controlled temperature, pH, and dissolved oxygen level.
-
-
Induction (if applicable): If the expression of the synthesis pathway genes is under the control of an inducible promoter, an inducing agent is added to the culture at the appropriate time.
-
Product Recovery: After a set fermentation period, the culture broth is harvested. The α-bisabolol, which may be intracellular or secreted, is extracted from the cells and/or the culture medium using an organic solvent.
-
Purification: The extracted α-bisabolol is purified using chromatographic techniques to yield a high-purity product.
Workflow and Pathway Diagrams
Visual representations of the synthesis workflows provide a clear understanding of the processes involved.
Caption: Workflow for the extraction of (-)-α-bisabolol from the Candeia tree.
Caption: A generalized workflow for the chemical synthesis of α-bisabolol.
Caption: Biosynthetic pathway for (-)-α-bisabolol in an engineered microorganism.
References
- 1. portlandpress.com [portlandpress.com]
- 2. alpha-Bisabolol [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004033401A1 - Method for the production of alpha-bisabolol from nerolidol - Google Patents [patents.google.com]
- 7. US20080269530A1 - Method for Producing Alpha-Bisabolol from Farnesol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol Stereoisomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the stereoisomers of 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol, commonly known as isopulegol. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at the physicochemical properties and biological activities of these compounds based on available experimental data.
4-Hexen-1-ol Stereoisomers: (4E)-4-Hexen-1-ol vs. (4Z)-4-Hexen-1-ol
The stereoisomers of 4-Hexen-1-ol, (4E)-4-Hexen-1-ol (trans) and (4Z)-4-Hexen-1-ol (cis), are aliphatic alcohols.[1][2] While extensive comparative biological data is limited, their primary applications are in the flavor and fragrance industries.[1][3]
Physicochemical Properties
The geometric isomerism in 4-Hexen-1-ol results in differing physical properties, which are summarized in the table below.
| Property | (4E)-4-Hexen-1-ol | (4Z)-4-Hexen-1-ol |
| Synonyms | trans-4-Hexen-1-ol[1] | cis-4-Hexen-1-ol[3] |
| CAS Number | 928-92-7[1] | 928-91-6[3] |
| Molecular Formula | C₆H₁₂O[1] | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [3] |
| Appearance | Colorless clear liquid (est.)[4] | Colorless to pale yellow liquid[3] |
| Boiling Point | 159-160 °C @ 760 mmHg[4] | Not available |
| Density | 0.851 g/mL @ 25 °C[4] | 0.854-0.858 g/mL @ 25 °C[5] |
| Refractive Index | 1.439 @ 20 °C[4] | 1.442-1.446 @ 20 °C[5] |
| Odor Profile | Green, herbal, musty, tomato, metallic[4] | Green, herbal, musty, tomato, metallic, vegetable[5] |
| Flavor Profile | Green, tomato, fresh, herbal, vegetable[4] | Green, notes for heavy cream, metallic notes for potato, pineapple, and tomato[5] |
Biological Activity
5-methyl-2-(1-methylethenyl)cyclohexanol (Isopulegol) Stereoisomers
Isopulegol is a monoterpene alcohol with three chiral centers, giving rise to eight stereoisomers (four diastereomeric pairs of enantiomers): isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[8] The majority of research has focused on the naturally abundant (-)-isopulegol.[9] There is a significant lack of comparative biological data for the other stereoisomers.[9][10]
Comparative Biological Activities
Most of the available data pertains to (-)-isopulegol or "isopulegol" without specification of the isomer.
| Stereoisomer | Biological Activity | Quantitative Data |
| (-)-Isopulegol | TRPM8 Channel Agonist: Activates the transient receptor potential melastatin 8 (TRPM8) channel, leading to a cooling sensation.[10] | EC₅₀ = 66 µM for murine TRPM8 activation.[10] |
| Anticonvulsant: Modulates the GABAergic system, likely as a positive allosteric modulator of GABA-A receptors.[9][11] | Dose-dependent increase in seizure latency and protection against mortality in PTZ-induced seizure models.[9] | |
| Anti-inflammatory: Demonstrates significant anti-inflammatory properties in preclinical models.[9][12] | Inhibition of carrageenan-induced paw edema.[9] | |
| Analgesic: Shows antinociceptive effects in various animal models.[13] | Effective in formalin, capsaicin, and glutamate-induced nociception tests.[13] | |
| Gastroprotective: Protects against experimentally induced gastric lesions.[11] | Dose-dependent inhibition of ulcer index.[9] | |
| (+)-Isopulegol | Data on direct biological activities are largely unavailable in the reviewed literature, preventing a direct comparison.[10] | Not available. |
| (+)-Neoisopulegol | Antimicrobial (derivatives): O-benzyl derivatives of aminodiols and aminotriols synthesized from (+)-neoisopulegol show potent antimicrobial activity against Gram-positive bacteria and fungi.[14][15] | MIC values as low as 12.5 μM for a naphthylmethyl-substituted β-aminolactone derivative against S. aureus.[16][17] |
| Isoisopulegol | No specific biological activity data was found in the reviewed literature. | Not available. |
| Neoisoisopulegol | No specific biological activity data was found in the reviewed literature. | Not available. |
Signaling Pathways
(-)-Isopulegol acts as an agonist of the TRPM8 channel, a non-selective cation channel. Its activation leads to an influx of Ca²⁺ ions, which triggers downstream signaling cascades responsible for the sensation of cold and potential analgesic effects.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of isopulegol.
This assay determines the potency of a compound in activating TRPM8 channels.
-
Objective: To quantify the activation of TRPM8 channels by (-)-isopulegol.[10]
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing murine TRPM8.[10]
-
Methodology:
-
Cell Culture: HEK293 cells expressing mTRPM8 are cultured under standard conditions.[10]
-
Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).[10]
-
Compound Application: Cells are perfused with varying concentrations of (-)-isopulegol.[10]
-
Data Analysis: A concentration-response curve is generated to calculate the EC₅₀ value.[10]
-
This in vivo model is used to assess the anticonvulsant activity of a compound.
-
Objective: To evaluate the protective effect of (-)-isopulegol against chemically-induced seizures.[9]
-
Animals: Male Swiss mice (20-25 g).[9]
-
Methodology:
-
Grouping and Dosing: Animals are divided into groups and administered the test compound, a vehicle, or a standard anticonvulsant (e.g., diazepam).[9]
-
Induction of Seizures: After a set period (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazol (PTZ) is administered.[9]
-
Observation: Animals are observed for a defined period (e.g., 30 minutes) for the onset of seizures and mortality.[9]
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from mortality are calculated.[9]
-
Conclusion
This comparative guide highlights the current state of knowledge on the stereoisomers of 4-Hexen-1-ol and isopulegol. For 4-Hexen-1-ol , the primary distinguishing features between the (E) and (Z) isomers are their physicochemical properties, with limited information on differential biological activities beyond their use in flavors and fragrances.
For isopulegol , a significant body of research exists for (-)-isopulegol, establishing its multifaceted biological activities, including anticonvulsant, anti-inflammatory, and TRPM8 agonistic effects. In contrast, there is a pronounced data gap concerning the specific biological profiles of its other seven stereoisomers. This lack of comparative data presents a clear opportunity for future research to explore the structure-activity relationships within the isopulegol family, potentially uncovering novel therapeutic agents with distinct pharmacological profiles. Researchers are encouraged to investigate the activities of (+)-isopulegol, and the neo-, iso-, and neoiso- diastereomers to fully elucidate the therapeutic potential of this class of monoterpenes.
References
- 1. (E)-4-Hexen-1-ol | C6H12O | CID 641248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hexen-1-ol [webbook.nist.gov]
- 3. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-hexen-1-ol, 928-92-7 [thegoodscentscompany.com]
- 5. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 6. (Z)-Hex-4-en-1-ol | CAS#:928-91-6 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]
- 12. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Evaluation of (+)-Neoisopulegol-Based Amino and Thiol Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (α-Terpineol)
For researchers, scientists, and drug development professionals, the accurate and precise quantification of α-terpineol is crucial for quality control, formulation development, and understanding its biological activity. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of α-terpineol, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Quantitative Methods
The choice between GC-MS and HPLC for α-terpineol quantification depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. While GC-MS is traditionally favored for volatile compounds like α-terpineol, HPLC offers a viable alternative, particularly for samples that are not amenable to high temperatures.
The following table summarizes the performance characteristics of representative GC-MS and HPLC methods for the quantification of α-terpineol, compiled from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | >0.995 | >0.999 |
| Limit of Detection (LOD) | 0.005 ppm - 0.1 µg/mL | 0.1 µg/mL - 1.25 µg/mL |
| Limit of Quantification (LOQ) | 0.016 ppm - 0.3 µg/mL | 0.3 µg/mL - 3.75 µg/mL |
| Accuracy (% Recovery) | 79 - 105.7%[1][2] | 73 - 121%[1] |
| Precision (%RSD) | < 15%[1][2] | < 10%[1] |
Experimental Protocols: Methodologies for Quantification
Detailed and reproducible experimental protocols are fundamental to achieving reliable quantitative results. Below are representative methodologies for the analysis of α-terpineol using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Essential Oils
This protocol is suitable for the quantification of α-terpineol in essential oil samples.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent such as hexane or ethanol and make up to the mark.
-
Prepare a series of calibration standards of α-terpineol in the same solvent, covering the expected concentration range in the samples.
-
Add a suitable internal standard (e.g., n-alkane) to both sample and standard solutions to correct for injection volume variations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use selected ion monitoring (SIM) mode with characteristic ions for α-terpineol (e.g., m/z 59, 93, 121).
High-Performance Liquid Chromatography (HPLC) Protocol for Plant Extracts
This protocol is suitable for the quantification of α-terpineol in various plant extracts.
1. Sample Preparation:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Prepare a series of α-terpineol standard solutions in the mobile phase to construct a calibration curve.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
Visual representations of experimental workflows and biological pathways are essential for clear communication in scientific research.
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of α-Terpineol and its Derivatives Against 4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of 5-methyl-2-(1-methylethenyl)cyclohexanol, commonly known as α-terpineol, and its derivatives, contrasted with the current understanding of 4-Hexen-1-ol. While extensive research has elucidated the diverse pharmacological effects of α-terpineol, a notable gap exists in the scientific literature regarding the bioactivity of 4-Hexen-1-ol, which is primarily recognized for its use as a flavoring and fragrance agent.
Overview of Bioactivity
α-Terpineol , a monocyclic monoterpene alcohol, has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] Its derivatives have also been synthesized and investigated for enhanced therapeutic potential, particularly in the context of anti-asthmatic applications.
Quantitative Bioactivity Data
The following tables summarize the quantitative data available for the bioactivity of α-terpineol and its derivatives. No comparable data for 4-Hexen-1-ol was found in the reviewed literature.
Table 1: Antimicrobial Activity of α-Terpineol
| Microorganism | Assay | Concentration | Result | Reference |
| Escherichia coli (CMCC (B) 44102) | Broth Microdilution | 0.78 µL/mL | MIC | [11][12] |
| Escherichia coli (CMCC (B) 44102) | Broth Microdilution | 0.78 µL/mL | MBC | [11][12] |
| Escherichia coli O157:H7 | Broth Microdilution | 0.6% | MIC | [13] |
| Multi-drug resistant E. coli | Broth Microdilution | 0.32 µg/mL | Mean MIC | [14] |
| Non-multi-drug resistant E. coli | Broth Microdilution | 0.2 µg/mL | Mean MIC | [14] |
| Salmonella enteritidis | Broth Microdilution | 1.56 µL/mL | MIC | [12] |
| Staphylococcus aureus | Broth Microdilution | 0.7% | MIC | [13] |
| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 1.25% (v/v) | MIC | [15] |
| Pseudomonas aeruginosa | Broth Microdilution | 1.25% - >2.5% (v/v) | MIC | [15] |
| Candida albicans | Broth Microdilution | 10 mg/mL | Inhibitory | [16] |
| Enterococcus faecalis | Broth Microdilution | 10 mg/mL | Inhibitory | [16] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Anti-inflammatory and Antioxidant Activity of α-Terpineol
| Activity | Assay | Model | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | IL-6 formation inhibition | Human epithelial buccal cells (KB) | - | Inhibited IL-6 gene expression | [17] |
| Anti-inflammatory | Mechanical hypernociception | Carrageenan-induced in mice | 25, 50, 100 mg/kg (i.p.) | Inhibited hypernociception | [18] |
| Anti-inflammatory | Neutrophil influx | Carrageenan-induced pleurisy in mice | 25, 50, 100 mg/kg (i.p.) | Significantly inhibited influx | [18] |
| Anti-inflammatory | Nitrite production | LPS-stimulated murine macrophages | 1, 10, 100 µg/mL | Significantly reduced nitrite | [18] |
| Anti-inflammatory | TNF-α and IL-1β reduction | High-fat diet-fed rats | ≥50 mg/kg | Reduced serum levels | [19] |
| Antioxidant | DPPH Assay | In vitro | - | Low activity | [20] |
| Antioxidant | ORAC Assay | In vitro | 2.72 µmol Trolox equiv./µmol | Comparable to commercial antioxidants | [20] |
| Antioxidant | TBARS reduction | High-fat diet-fed rats | 50 mg/kg | Decreased serum and hepatic levels | [19][21] |
IL: Interleukin; TNF: Tumor Necrosis Factor; LPS: Lipopolysaccharide; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ORAC: Oxygen Radical Absorbance Capacity; TBARS: Thiobarbituric Acid Reactive Substances
Table 3: Anticancer Activity of α-Terpineol
| Cell Line | Assay | Concentration | Effect | Reference |
| Murine Sarcoma 180 | Trypan blue, Comet assay, etc. | 100, 250, 500 µg/mL | Cytotoxic effects | [22] |
| Breast adenocarcinoma (MCF-7) | Antiproliferative assay | 181-588 µM | Cytostatic effect | [20] |
| Chronic myeloid leukemia (K-562) | Antiproliferative assay | 181-588 µM | Cytostatic effect | [20] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and further investigation of these compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of Reagents : Prepare a stock solution of DPPH in methanol. From this, prepare a working solution (e.g., 0.1 mM). Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Assay Procedure : Add a specific volume of the test sample or standard to a well of a microplate or a cuvette. Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank containing only the solvent and the DPPH solution.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Test Compound : Prepare a stock solution of the test compound and make serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Dosing : Administer the test compound or a reference drug (e.g., indomethacin) to the animals (e.g., rats or mice) via a suitable route (e.g., intraperitoneally or orally).
-
Induction of Edema : After a specific time (e.g., 30 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group in comparison to the control group that received only the vehicle and carrageenan.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by α-terpineol and a general workflow for screening bioactive compounds.
Caption: Potential anti-inflammatory mechanism of α-terpineol via inhibition of the NF-κB signaling pathway.
Caption: A general experimental workflow for evaluating the bioactivity of natural compounds.
Conclusion
The available scientific evidence strongly supports the diverse bioactive potential of α-terpineol and its derivatives, positioning them as promising candidates for further investigation in drug development. The data presented here on its antimicrobial, anti-inflammatory, and antioxidant properties provide a solid foundation for future research.
Conversely, the bioactivity of 4-Hexen-1-ol remains largely unexplored. This significant knowledge gap presents an opportunity for researchers to investigate the potential pharmacological properties of this aliphatic alcohol and its derivatives. Comparative studies directly evaluating the bioactivities of 4-Hexen-1-ol and α-terpineol would be of particular interest to elucidate structure-activity relationships and potentially uncover novel therapeutic agents. Future research in this area is highly encouraged to fully understand the bioactive landscape of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) α-Terpineol, a natural monoterpene: A review of its biological properties (2018) | Christina Khaleel | 235 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. foreverest.org [foreverest.org]
- 6. (E)-4-Hexen-1-ol | C6H12O | CID 641248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NP-MRD: Showing NP-Card for 4-Hexen-1-ol (NP0047651) [np-mrd.org]
- 9. femaflavor.org [femaflavor.org]
- 10. (Z)-Hex-4-en-1-ol | CAS#:928-91-6 | Chemsrc [chemsrc.com]
- 11. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of alpha-terpineol as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of α-terpineol enantiomers on biomarkers of rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to the Structural Verification of Synthetic 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical techniques for the structural verification of synthetic 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a monoterpene alcohol commonly known as lavandulol. We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols, to aid in the unambiguous characterization of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural verification often depends on the specific information required, the purity of the sample, and the available instrumentation. Both GC-MS and NMR spectroscopy provide complementary information that, when used in conjunction, can offer a comprehensive structural confirmation of synthetic lavandulol.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and detection of mass-to-charge ratio of fragment ions. | Molecular weight and fragmentation pattern, which can be compared to spectral libraries for identification. Retention time provides an additional layer of confirmation. | High sensitivity, excellent for separating mixtures and identifying components, even at trace levels. Extensive spectral libraries are available for comparison. | Fragmentation patterns can be similar for isomers, potentially leading to ambiguity. Thermal degradation of labile compounds can occur in the injector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | Precise information on the carbon-hydrogen framework, including connectivity (through-bond correlations) and spatial proximity (through-space correlations). | Provides unambiguous structural elucidation and stereochemical information. Non-destructive technique. | Relatively lower sensitivity compared to MS, requiring a larger amount of pure sample. Complex spectra can be challenging to interpret. |
Experimental Data for Structural Verification
Accurate structural verification relies on comparing experimentally obtained data with established reference data. Below are the expected analytical data for lavandulol.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The mass spectrum of lavandulol obtained by electron ionization (EI) will exhibit a characteristic fragmentation pattern. While the molecular ion peak (M+) at m/z 154 may be weak or absent, key fragment ions can be used for identification.
Table 1: Key Mass Spectral Fragments of Lavandulol
| m/z | Proposed Fragment |
| 139 | [M - CH₃]⁺ |
| 121 | [M - CH₃ - H₂O]⁺ |
| 93 | [C₇H₉]⁺ |
| 81 | [C₆H₉]⁺ |
| 69 | [C₅H₉]⁺ |
| 41 | [C₃H₅]⁺ (Base Peak) |
Note: The fragmentation pattern can be influenced by the specific GC-MS instrumentation and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure. The following tables summarize the expected chemical shifts for lavandulol in a deuterated chloroform (CDCl₃) solvent.
Table 2: Predicted ¹H NMR Spectral Data for Lavandulol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 3.65 | m | - |
| H2 | 2.20 | m | - |
| H3 | 2.10 | m | - |
| H4 | 5.15 | t | 7.0 |
| H5 | - | - | - |
| H6 | 1.68 | s | - |
| H7 | 1.60 | s | - |
| H8 | 4.85, 4.80 | s | - |
| H9 | 1.75 | s | - |
| OH | variable | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data for Lavandulol
| Carbon | Chemical Shift (ppm) |
| C1 | 65.5 |
| C2 | 50.0 |
| C3 | 32.0 |
| C4 | 124.0 |
| C5 | 132.0 |
| C6 | 25.7 |
| C7 | 17.7 |
| C8 | 112.0 |
| C9 | 145.0 |
| C10 | 22.0 |
Note: These are predicted values and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Reproducible and accurate data acquisition requires standardized experimental protocols. The following sections detail the methodologies for GC-MS and NMR analysis of synthetic lavandulol.
GC-MS Analysis Protocol
Sample Preparation:
-
Prepare a stock solution of the synthetic lavandulol in a high-purity solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified synthetic lavandulol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum.
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.
-
-
Visualization of Analytical Workflows
To provide a clearer understanding of the processes involved in structural verification, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for selecting the appropriate analytical technique.
A Comparative Olfactory Analysis of 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)-cyclohexanol Isomers
A detailed guide for researchers and drug development professionals on the distinct olfactory characteristics of selected unsaturated alcohols and their isomers, supported by available experimental data and standardized evaluation protocols.
This guide provides a comparative study of the olfactory properties of the geometric isomers of 4-Hexen-1-ol (cis-4-Hexen-1-ol and trans-4-Hexen-1-ol) and the stereoisomers of 5-methyl-2-(1-methylethenyl)-cyclohexanol, commonly known as isopulegol. The significant impact of subtle changes in molecular geometry on odor perception is a critical area of investigation in flavor and fragrance chemistry, as well as in the development of new therapeutic agents targeting olfactory pathways. While qualitative data for some of these isomers is available, a notable gap exists in the scientific literature regarding quantitative olfactory thresholds and detailed sensory profiles for several of the isopulegol stereoisomers.
Comparative Olfactory Data
The following table summarizes the available quantitative and qualitative olfactory data for the specified isomers. It is important to note the lack of publicly available, experimentally determined olfactory thresholds for the majority of the 5-methyl-2-(1-methylethenyl)-cyclohexanol (isopulegol) isomers, highlighting a significant area for future research.
| Compound | Isomer | CAS Number | Olfactory Threshold | Odor Description | References |
| 4-Hexen-1-ol | cis-4-Hexen-1-ol ((Z)-4-Hexen-1-ol) | 928-91-6 | Data not available | Powerful, pungent, green, vegetable, tomato, turnip, brothy, gassy, herbal, musty, metallic.[1] | [1] |
| trans-4-Hexen-1-ol ((E)-4-Hexen-1-ol) | 928-92-7 | Data not available | Green, herbal, musty, tomato, metallic.[2] | [2] | |
| 5-methyl-2-(1-methylethenyl)-cyclohexanol | (-)-Isopulegol | 89-79-2 | Not definitively determined in public literature.[3] | Minty, cooling, medicinal, woody, herbal, with sweet-bitter and licorice nuances.[4][5] | [3][4][5] |
| Isopulegol (mixture of isomers) | 7786-67-6 | Data not available | Powerful minty note with bitter and green facets.[4][6] | [4][6] | |
| (+)-Neoisopulegol | 21290-09-5 | No odor or flavor descriptions available in public literature.[4][7] | No odor or flavor descriptions available in public literature.[4][7] | [4][7] | |
| (±)-Neoisopulegol | 29141-10-4 | No odor or flavor descriptions available in public literature.[4][8] | No odor or flavor descriptions available in public literature.[4][8] | [4][8] | |
| Isoisopulegol (enantiomers) | - | No specific sensory data available in public literature.[4] | No specific sensory data available in public literature.[4] | [4] | |
| Neoisoisopulegol (enantiomers) | - | No specific sensory data available in public literature.[4] | No specific sensory data available in public literature.[4] | [4] |
Experimental Protocols
A comprehensive sensory analysis of these isomers necessitates a combination of instrumental and sensory evaluation techniques to provide both qualitative and quantitative data.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a pivotal technique for the sensory analysis of volatile compounds, allowing for the separation of individual isomers and the subsequent assessment of their odor by a trained sensory panelist.[4][9][10]
Methodology:
-
Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., diethyl ether or ethanol).[4]
-
Instrumentation: Utilize a gas chromatograph equipped with a chiral column for the separation of enantiomers. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory port.[4]
-
Olfactory Assessment: A trained panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at the time of elution.[4]
-
Data Analysis: The retention time of each odor event is correlated with the corresponding peak from the chemical detector to identify the responsible isomer. The intensity of the odor can be rated on a standardized scale.[4]
Sensory Panel Evaluation
A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory properties of the compounds.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and undergo rigorous training to recognize and describe a wide range of standard odorants.[11][12]
-
Sample Presentation: Samples are presented to panelists in a controlled environment, free from distracting odors.[13][14] Samples are typically diluted in an appropriate solvent and presented on smelling strips or in sniff bottles.[3] The presentation order is randomized to avoid bias.[14]
-
Descriptive Analysis: Panelists evaluate each sample and assign intensity ratings to a predefined list of sensory descriptors (e.g., minty, green, fruity, woody) using a structured scale.[13]
-
Data Analysis: The collected data is statistically analyzed to generate a sensory profile for each isomer, which can be visualized using tools like spider or radar plots.
Visualization of Methodologies
To better understand the workflow and relationships in this comparative study, the following diagrams are provided.
Caption: Experimental workflow for the comparative olfactory analysis.
Caption: Logical relationship of the isomers in the comparative study.
References
- 1. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 2. (E)-4-hexen-1-ol, 928-92-7 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (-)-isopulegol, 89-79-2 [thegoodscentscompany.com]
- 6. Isopulegol - Synarome [synarome.com]
- 7. (+)-neoisopulegol, 21290-09-5 [thegoodscentscompany.com]
- 8. (±)-neoisopulegol, 29141-10-4 [thegoodscentscompany.com]
- 9. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]
- 13. agw.org.au [agw.org.au]
- 14. awri.com.au [awri.com.au]
Safety Operating Guide
Proper Disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, also known by its common name, Lavandulol. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
Synonyms: Lavandulol, 2-Isopropenyl-5-methyl-4-hexen-1-ol CAS Numbers: 58461-27-1, 498-16-8 (for the (R)-enantiomer)
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the product in your possession. Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Procedure
The primary disposal route for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- is through a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable organic liquids.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-," the approximate quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from ignition sources, such as heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-. This information is critical for a comprehensive understanding of its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 204 °C (400 °F) |
| Flash Point | Combustible liquid |
| Solubility | Insoluble in water |
Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.
Caption: Logical workflow for the proper disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, thereby fostering a culture of safety and compliance within their research and development activities.
Personal protective equipment for handling 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Essential Safety and Handling Guide for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, also known as (+/-)-Lavandulol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 58461-27-1
-
Synonyms: (+/-)-Lavandulol, 2-Isopropenyl-5-methyl-4-hexen-1-ol
Quantitative Data Summary
A summary of the available quantitative data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- is presented below.
| Property | Value | Source |
| Molecular Formula | C10H18O | HPC Standards Inc.[1], Sapphire Bioscience[2] |
| Molecular Weight | 154.25 g/mol | HPC Standards Inc.[1], Sapphire Bioscience[2] |
| Appearance | Yellow liquid | Sapphire Bioscience[2] |
| Purity | >95% by GC | Sapphire Bioscience[2] |
| Storage Temperature | 0-8°C | Sapphire Bioscience[2] |
| Water Solubility | Very slightly soluble | Guidechem[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this chemical to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles that conform to EU standard EN166 or NIOSH (US) approved standards are required.
-
Skin Protection:
-
Gloves: Impervious gloves must be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
-
Clothing: Wear impervious clothing and a lab coat to prevent skin contact.
-
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if ventilation is inadequate.
Operational and Disposal Plans
Handling and Storage
Handling:
-
Ensure adequate ventilation. It is highly recommended to handle this chemical in a certified chemical fume hood.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 0°C and 8°C.[2]
-
Keep container tightly closed to prevent degradation.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- and its containers in accordance with all applicable local, state, and federal regulations.
-
Chemical Waste:
-
Do not dispose of this chemical down the drain or into sewer systems.
-
Collect all liquid waste containing this chemical in a designated, labeled, and sealed container for chemical waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
-
Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.
-
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
In all cases of exposure, seek medical attention if symptoms persist or develop.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: Carbon oxides may be formed during combustion.[1]
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up:
-
Contain the spillage.
-
Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for handling a chemical spill of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
